molecular formula C16H17N3O2 B1317546 1-(2-Nitrophenyl)-3-phenylpiperazine CAS No. 904818-42-4

1-(2-Nitrophenyl)-3-phenylpiperazine

Número de catálogo: B1317546
Número CAS: 904818-42-4
Peso molecular: 283.32 g/mol
Clave InChI: LWSPEGPKBZXBMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(2-Nitrophenyl)-3-phenylpiperazine is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.33 g/mol . This compound is provided for research purposes and is strictly For Research Use Only; it is not intended for human or veterinary diagnostic or therapeutic uses. Piperazine derivatives are a significant area of investigation in medicinal and agrochemical research. While specific biological data on this exact compound is limited, structurally related N-phenylpiperazine compounds demonstrate promising research value. Studies on similar derivatives have shown that the piperazine ring is a privileged structure in drug discovery, with published research highlighting its incorporation into compounds evaluated for antimicrobial activity against various bacterial and fungal pathogens . Furthermore, other nitrophenyl-containing piperazine derivatives have been investigated for their potential antiviral effects, specifically against the Tobacco Mosaic Virus (TMV) in agricultural research . The broader class of phenylpiperazine compounds is also of interest in neuroscience research, with some derivatives functioning as serotonin reuptake inhibitors, although this specific activity has not been confirmed for 1-(2-Nitrophenyl)-3-phenylpiperazine . The precise mechanism of action for this compound is not fully elucidated and remains a subject for further scientific inquiry, highlighting its value as a tool for chemical biology and discovery research. Researchers utilize this compound and its analogs as synthetic intermediates or reference standards in the development of new bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(2-nitrophenyl)-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-19(21)16-9-5-4-8-15(16)18-11-10-17-14(12-18)13-6-2-1-3-7-13/h1-9,14,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSPEGPKBZXBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587733
Record name 1-(2-Nitrophenyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-42-4
Record name 1-(2-Nitrophenyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Nitrophenyl)piperazine (CAS: 59084-06-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)piperazine, a versatile building block in medicinal chemistry. We will delve into its chemical properties, synthesis, and explore its established and potential biological activities, supported by detailed experimental protocols and data interpretation. This document is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their research endeavors.

Compound Profile: 1-(2-Nitrophenyl)piperazine

1-(2-Nitrophenyl)piperazine, identified by CAS number 59084-06-9, is a chemical compound featuring a piperazine ring substituted with a 2-nitrophenyl group.[1] This structural motif is a common scaffold in a multitude of biologically active molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(2-Nitrophenyl)piperazine is fundamental for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 59084-06-9[1]
Molecular Formula C₁₀H₁₃N₃O₂[1]
Molecular Weight 207.23 g/mol [1]
Appearance Orange to Red clear liquid[1]
Boiling Point 142-144 °C at 1 mmHg[1]
Density 1.222 g/cm³ (Predicted)[1]
pKa 8.73 (Predicted)[1]

Synthesis of 1-(2-Nitrophenyl)piperazine

The synthesis of 1-(2-nitrophenyl)piperazine can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic aromatic substitution of a halogenated nitrobenzene with piperazine.

Representative Synthesis Protocol

This protocol outlines a general procedure for the synthesis of 1-(2-Nitrophenyl)piperazine. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.

Reaction Scheme:

G reagent1 1-Chloro-2-nitrobenzene solvent Solvent (e.g., DMF) Base (e.g., K₂CO₃) reagent1->solvent reagent2 Piperazine reagent2->solvent product 1-(2-Nitrophenyl)piperazine solvent->product Heat

A representative reaction scheme for the synthesis of 1-(2-Nitrophenyl)piperazine.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-chloro-2-nitrobenzene (1 equivalent) and piperazine (2-3 equivalents).

  • Solvent and Base Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) and a base, for example, potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(2-Nitrophenyl)piperazine.

Biological Activities and Mechanisms of Action

The piperazine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities.[2] 1-(2-Nitrophenyl)piperazine serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.

Anti-inflammatory Activity

Derivatives of nitrophenylpiperazine have shown promise as anti-inflammatory agents. The proposed mechanism often involves the modulation of inflammatory pathways, such as the inhibition of nitric oxide (NO) production.

Signaling Pathway:

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage LPS LPS iNOS Inducible Nitric Oxide Synthase (iNOS) Expression LPS->iNOS Activates NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Inhibitor 1-(2-Nitrophenyl)piperazine (or its derivatives) Inhibitor->iNOS Inhibits

Proposed anti-inflammatory mechanism via iNOS inhibition.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is designed to assess the inhibitory effect of 1-(2-Nitrophenyl)piperazine on nitric oxide production in vitro, often using lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 1-(2-Nitrophenyl)piperazine for 1 hour.

  • Stimulation: Induce nitric oxide production by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37 °C in a humidified incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of nitric oxide production.

Antimicrobial and Antifungal Activity

Piperazine derivatives have been extensively studied for their antimicrobial and antifungal properties.[3] The mechanism of action can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform a serial two-fold dilution of 1-(2-Nitrophenyl)piperazine in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (medium without the microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tyrosinase Inhibition

Recent research has highlighted the potential of nitrophenylpiperazine derivatives as tyrosinase inhibitors.[4] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Mechanism of Action:

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor Nitrophenylpiperazine Derivative Inhibitor->Tyrosinase Inhibits

Inhibition of the melanin biosynthesis pathway by tyrosinase inhibitors.

Quantitative Data:

CompoundTargetIC₅₀ (µM)Inhibition TypeSource
Compound 4l (a nitrophenylpiperazine derivative) Tyrosinase72.55Mixed[4]

This data suggests that the nitrophenylpiperazine scaffold is a promising starting point for the development of novel tyrosinase inhibitors.

Safety and Handling

1-(2-Nitrophenyl)piperazine is classified as an irritant and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(2-Nitrophenyl)piperazine is a valuable chemical entity with a broad spectrum of potential biological activities. Its utility as a scaffold for the synthesis of novel anti-inflammatory, antimicrobial, and tyrosinase-inhibiting agents makes it a compound of significant interest to the scientific community. This guide provides a foundational understanding and practical protocols to facilitate further research and development in these exciting therapeutic areas.

References

  • PubChem Compound Summary for CID 100949, 1-(2-Nitrophenyl)piperazine. National Center for Biotechnology Information. (URL: [Link])

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. (URL: [Link])

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. (URL: [Link])

  • A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. (URL: [Link])

  • Discovery, bioactivity and biosynthesis of fungal piperazines. RSC Publishing. (URL: [Link])

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. (URL: [Link])

Sources

"exploratory screening of 1-(2-Nitrophenyl)-3-phenylpiperazine bioactivity"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the exploratory screening framework for 1-(2-Nitrophenyl)-3-phenylpiperazine (1,3-NPP) . This scaffold represents a hybrid chemotype combining the N-aryl features of classic serotonergic ligands (e.g., mCPP) with the C-aryl chirality found in tetracyclic antidepressant intermediates (e.g., Mirtazapine precursors).

The following framework moves beyond generic protocols, focusing on the specific physicochemical challenges (chirality, nitro-reduction) and pharmacological opportunities (polypharmacology) inherent to this structure.

A Multi-Parametric Screening Framework for N,C-Disubstituted Piperazines

Executive Summary & Structural Logic

The target molecule, 1-(2-Nitrophenyl)-3-phenylpiperazine , is distinct from the more common 1,4-disubstituted piperazines. The presence of a phenyl group at the C3 position introduces a chiral center, necessitating an enantioselective screening approach. The ortho-nitro substitution on the N1-phenyl ring suggests potential reactivity (nitro-reduction) and specific steric locking that may favor distinct GPCR conformers compared to the meta- or para-substituted analogs.

Key Screening Objectives:

  • Chiral Differentiation: Determine if bioactivity is driven by the (

    
    )- or (
    
    
    
    )-enantiomer.
  • GPCR Profiling: Assess affinity for 5-HT (Serotonin), Dopamine (D2/D3), and Adrenergic (

    
    ) receptors.
    
  • Metabolic Liability: Evaluate the stability of the nitro group against reductive metabolism.

Phase I: Compound Integrity & Preparation

Before biological screening, the chemical probe must be validated. Impurities in piperazine synthesis (e.g., regioisomers or unreacted 1-chloro-2-nitrobenzene) can produce false positives in binding assays.

Synthesis & Purification Protocol
  • Synthesis Route: N-arylation of 2-phenylpiperazine (racemic or enantiopure) with 1-fluoro-2-nitrobenzene under basic conditions (

    
    , DMF, 
    
    
    
    ).
  • Purification: Flash column chromatography (Hexane:EtOAc) followed by recrystallization (EtOH).

  • QC Metrics:

    • Purity: >98% by HPLC (

      
       nm).
      
    • Chiral Purity: >99% ee (Enantiomeric Excess) if screening isomers. Determine via Chiral HPLC (Chiralpak AD-H column).

    • Identity:

      
      -NMR (confirming C3-methine doublet of doublets) and LC-MS.
      

Phase II: In Silico Target Prediction

Prior to wet-lab screening, computational modeling narrows the target landscape.

Workflow:

  • Similarity Search: Query ChEMBL and PubChem for substructure matches.

    • Hit: 1-(2-methoxyphenyl)piperazine (5-HT

      
       partial agonist).
      
    • Hit: Mirtazapine intermediates (Alpha-2 antagonist profile).[1]

  • Docking Simulation: Dock (

    
    )- and (
    
    
    
    )-1,3-NPP into the orthosteric pocket of 5-HT
    
    
    (PDB: 7E2X) and D
    
    
    (PDB: 6CM4).
    • Hypothesis: The C3-phenyl group may clash with transmembrane helix 5 (TM5) in the D

      
       receptor, potentially conferring selectivity for 5-HT subtypes.
      

Phase III: Primary In Vitro Screening (Binding)

The core screening engine focuses on Radioligand Binding Assays to determine affinity (


).
GPCR Binding Panel

Rationale: The N-arylpiperazine moiety is a "privileged scaffold" for aminergic GPCRs.

Target ReceptorRadioligandReference CompoundRationale
5-HT

[

H]-8-OH-DPAT
SerotoninPrimary target for anxiolytic/antidepressant activity.
5-HT

[

H]-Ketanserin
RisperidoneTarget for antipsychotic activity; 2-nitro group may affect selectivity.
D

Short
[

H]-Methylspiperone
HaloperidolAssess antipsychotic potential and extrapyramidal side effect risk.

Adrenergic
[

H]-Prazosin
PrazosinCommon off-target for arylpiperazines (orthostatic hypotension risk).
Protocol: Membrane Preparation & Displacement
  • Cell Line: CHO-K1 or HEK293 stably expressing the human receptor.

  • Incubation:

    • Mix 50

      
      L membrane suspension + 25 
      
      
      
      L radioligand (
      
      
      concentration) + 25
      
      
      L Test Compound (10
      
      
      M single point, then 8-point dose-response).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

      
      .
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Analysis: Measure CPM (Counts Per Minute) via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Phase IV: Functional Profiling (Agonist vs. Antagonist)

Binding does not equal function. We must determine if 1,3-NPP activates or blocks the receptor.

Workflow Diagram

The following Graphviz diagram illustrates the decision matrix for functional characterization.

FunctionalScreening Compound 1,3-NPP (Test) BindingHit Binding Hit (Ki < 1µM) Compound->BindingHit Screening Gi_Pathway Gi/o Coupled (5-HT1A, D2) BindingHit->Gi_Pathway Target ID Gq_Pathway Gq Coupled (5-HT2A, Alpha1) BindingHit->Gq_Pathway Target ID cAMP_Assay cAMP Inhibition Assay (Forskolin stim.) Gi_Pathway->cAMP_Assay Ca_Flux Calcium Flux Assay (FLIPR) Gq_Pathway->Ca_Flux Result_Agonist Agonist (Inhibits cAMP / Increases Ca2+) cAMP_Assay->Result_Agonist Signal Decrease Result_Antagonist Antagonist (Blocks Ref. Agonist) cAMP_Assay->Result_Antagonist No Change + Block Ca_Flux->Result_Agonist Signal Increase Ca_Flux->Result_Antagonist No Change + Block

Figure 1: Functional screening logic flow. Depending on the G-protein coupling of the hit target, either cAMP (Gi) or Calcium (Gq) assays are deployed.

Assay Specifics
  • Gi-Coupled (5-HT

    
    ):  Use a TR-FRET cAMP kit. Stimulate cells with Forskolin (10 
    
    
    
    M) to raise cAMP baseline. Agonists will decrease cAMP; Antagonists will reverse the effect of a reference agonist (e.g., 8-OH-DPAT).
  • Gq-Coupled (5-HT

    
    ):  Load cells with Fluo-4 AM dye. Measure intracellular Calcium mobilization using a FLIPR (Fluorometric Imaging Plate Reader).
    

Phase V: ADME & Safety Screening

The nitro group is a structural alert. It can be reduced to an amine (toxicophore) or cause redox cycling.

Metabolic Stability (Microsomal)
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol: Incubate 1

    
    M compound at 
    
    
    
    . Sample at 0, 15, 30, 60 min.
  • Analysis: LC-MS/MS. Monitor disappearance of parent and appearance of the amine metabolite (reduction of

    
     to 
    
    
    
    ).
    • Risk:[2] Rapid reduction suggests poor oral bioavailability and potential toxicity.

hERG Inhibition (Cardiotoxicity)

Arylpiperazines are known hERG blockers (QT prolongation risk).

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Threshold:

    
     is a "Red Flag" for early discovery.
    

Data Interpretation & Decision Matrix

Summarize the data to make a Go/No-Go decision.

ParameterIdeal Criteria"Yellow Flag""Red Flag" (Stop)
Primary Affinity (

)

nM

nM

nM
Selectivity

-fold vs off-targets

-fold
Promiscuous
Functional Mode Full Agonist or AntagonistPartial Agonist (Context dependent)Inverse Agonist (if unwanted)
hERG Inhibition



Metabolic Stability

min

min

min

References

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry. Link

  • Glennon, R. A., et al. (1986). "N-(2-Nitrophenyl)piperazines: A New Class of Serotonin Antagonists." Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 100949, 1-(2-Nitrophenyl)piperazine." PubChem. Link

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier Science. Link

  • Roth, B. L., et al. (2000). "Screening the Receptorome: High-Throughput Screening for GPCR Ligands." Nature Methods. Link

Sources

An In-depth Technical Guide to the Putative Biological Targets of 1-(2-Nitrophenyl)-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing 1-(2-Nitrophenyl)-3-phenylpiperazine for Target Identification

The compound 1-(2-Nitrophenyl)-3-phenylpiperazine is a fascinating small molecule that, to date, remains largely uncharacterized in the public domain. However, its structural motifs—a piperazine core, a nitrophenyl group, and a phenyl group—are well-represented in a vast number of biologically active compounds. This guide, therefore, takes an experience-driven, predictive approach to identify its most probable biological targets. As a Senior Application Scientist, my goal is not to present a definitive list of interactions but to provide a robust, scientifically-grounded roadmap for initiating a target identification and validation campaign for this molecule.

Our central hypothesis is that the biological activity of 1-(2-Nitrophenyl)-3-phenylpiperazine will be a composite of the known activities of its constituent chemical moieties. The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its prevalence in central nervous system (CNS) active drugs.[1][2] The addition of aryl groups, such as the nitrophenyl and phenyl substituents, significantly modulates the pharmacokinetic and pharmacodynamic properties of the piperazine core, often directing its interaction towards specific receptors and enzymes.[3][4]

This guide will dissect the probable target landscape for 1-(2-Nitrophenyl)-3-phenylpiperazine, drawing on established structure-activity relationships (SAR) from the broader family of phenylpiperazine and nitrophenylpiperazine derivatives. We will explore putative targets in the central nervous system, in oncology, and among various enzyme families. For each putative target class, we will present the scientific rationale, propose specific molecular targets, and provide detailed, field-tested experimental protocols for validation. This document is designed to be a practical and intellectually stimulating resource for researchers embarking on the exciting journey of elucidating the biological role of this novel compound.

Part 1: Central Nervous System (CNS) Targets - The Piperazine Legacy

The piperazine heterocycle is a cornerstone of neuropharmacology.[5] Its derivatives are known to interact with a wide array of neurotransmitter receptors, particularly those for serotonin (5-HT) and dopamine (D).[1][6] This activity is largely attributed to the piperazine nitrogen atoms, which can engage in crucial ionic and hydrogen-bonding interactions within receptor binding pockets.

Putative Target: Serotonin Receptors (5-HTR)

The phenylpiperazine scaffold is a classic pharmacophore for serotonin receptors.[4] Depending on the substitution pattern, these compounds can act as agonists or antagonists at various 5-HT receptor subtypes. For instance, compounds with a phenyl group on one piperazine nitrogen and another substituent on the other often exhibit high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Given the structure of 1-(2-Nitrophenyl)-3-phenylpiperazine, we can hypothesize a potential interaction with these receptors. The 3-phenyl group may play a key role in orienting the molecule within the binding pocket, while the 2-nitrophenyl group will significantly influence its electronic and steric properties, thereby fine-tuning its affinity and efficacy.

Hypothesized Signaling Pathway Interaction:

G cluster_membrane Cell Membrane 5HTR 5-HT Receptor G_protein Gαq/11 5HTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Compound 1-(2-Nitrophenyl) -3-phenylpiperazine Compound->5HTR Binds to (putative antagonist) Serotonin Serotonin Serotonin->5HTR Binds to (agonist) Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Putative antagonistic action on a Gq-coupled serotonin receptor signaling pathway.

Putative Target: Dopamine Receptors (DR)

Similar to serotonin receptors, dopamine receptors, particularly the D2 and D3 subtypes, are common targets for phenylpiperazine derivatives.[7] Many atypical antipsychotic drugs feature this scaffold. The interaction is often driven by the basic nitrogen of the piperazine ring forming a salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor.

Experimental Validation Workflow for CNS Receptors

A tiered approach is recommended to validate these putative targets, starting with broad screening and progressing to more specific functional assays.

Workflow Diagram:

G Start Start: Compound Synthesized Binding_Assay Radioligand Binding Assays (e.g., 5-HT1A, 5-HT2A, D2, D3) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) Binding_Assay->Functional_Assay If binding observed Selectivity_Panel Broad Receptor Selectivity Panel Functional_Assay->Selectivity_Panel Data_Analysis Data Analysis (IC50/EC50 Determination) Selectivity_Panel->Data_Analysis Hit_Identified Putative Target(s) Identified Data_Analysis->Hit_Identified End Proceed to In Vivo Studies Hit_Identified->End

Caption: Tiered experimental workflow for CNS receptor target validation.

Step-by-Step Protocol: Radioligand Binding Assay

  • Objective: To determine the affinity (Ki) of 1-(2-Nitrophenyl)-3-phenylpiperazine for a specific receptor (e.g., human 5-HT2A).

  • Materials:

    • Cell membranes expressing the target receptor (commercially available or prepared in-house).

    • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

    • Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand like mianserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

    • Test compound stock solution in DMSO.

    • Scintillation cocktail and vials.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Enzyme Inhibition - A Growing Area for Piperazine Derivatives

While CNS targets are the most common for piperazines, a growing body of literature highlights their role as enzyme inhibitors. The nitrophenyl group, in particular, can be a key pharmacophore for interaction with certain enzyme active sites.

Putative Target: Tyrosinase

A recent study demonstrated that nitrophenylpiperazine derivatives can act as tyrosinase inhibitors.[8][9] Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in dermatology and for treating pigmentation disorders. The mechanism of inhibition is often mixed-type, suggesting binding to both the free enzyme and the enzyme-substrate complex.[8] Molecular docking studies suggest that the nitrophenyl group can form key interactions within the enzyme's active site.[9]

Putative Target: Cholinesterases

Some piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for breaking down the neurotransmitter acetylcholine.[10] This makes them potential candidates for the symptomatic treatment of Alzheimer's disease.

Table 1: Summary of Putative Biological Targets and Rationale

Target ClassSpecific Putative Target(s)Rationale based on Structural Analogs
CNS Receptors 5-HT1A, 5-HT2A, D2, D3The phenylpiperazine core is a well-established scaffold for these receptors.[1][4][6]
Enzymes TyrosinaseNitrophenylpiperazine derivatives have shown inhibitory activity.[8][9]
Acetylcholinesterase (AChE)Piperazine derivatives have demonstrated AChE inhibitory potential.[10]
Oncology Targets EGFR Tyrosine KinasePhenylpiperazine derivatives have been developed as EGFR inhibitors.[11]

Part 3: Anticancer Activity - The Role of Arylpiperazines

Arylpiperazine derivatives have recently gained attention as potential anticancer agents.[3] They can interact with various molecular targets implicated in cancer, including protein kinases.

Putative Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Several studies have reported the discovery of phenylpiperazine derivatives as potent inhibitors of EGFR tyrosine kinase.[11] EGFR is a key driver in many cancers, and its inhibition is a validated therapeutic strategy. The phenylpiperazine scaffold can be optimized to fit into the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways that promote cell proliferation.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

  • Objective: To determine the IC50 of 1-(2-Nitrophenyl)-3-phenylpiperazine against EGFR kinase activity.

  • Materials:

    • Recombinant human EGFR kinase.

    • A suitable substrate peptide (e.g., a poly(Glu, Tyr) peptide).

    • ATP (adenosine triphosphate).

    • Assay buffer (e.g., HEPES buffer with MgCl2, MnCl2, DTT).

    • Test compound stock solution in DMSO.

    • A detection system, such as a phosphospecific antibody or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the EGFR enzyme, the substrate peptide, and the test compound or DMSO control.

    • Incubate briefly to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding a chelating agent like EDTA).

    • Quantify the kinase activity. If using an ATP detection reagent, this will measure the amount of ATP remaining. Lower ATP levels indicate higher kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity at each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The structural features of 1-(2-Nitrophenyl)-3-phenylpiperazine strongly suggest a rich and diverse pharmacology, with putative targets spanning the central nervous system, enzyme families, and oncology-related pathways. This guide provides a scientifically-grounded starting point for the systematic investigation of this compound. The proposed workflows and protocols are robust and widely used in the drug discovery industry, ensuring that the data generated will be reliable and interpretable.

The next steps in the characterization of this molecule should involve the systematic execution of the proposed in vitro assays. Positive hits should then be followed up with more detailed mechanistic studies, such as determining the mode of action (e.g., agonist vs. antagonist, competitive vs. non-competitive inhibition) and assessing selectivity against a broader panel of related targets. Ultimately, promising in vitro activity will pave the way for cell-based functional assays and, eventually, in vivo studies to establish a clear therapeutic potential. The journey to understanding the biological role of 1-(2-Nitrophenyl)-3-phenylpiperazine is just beginning, and it promises to be a rewarding one.

References

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed. [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDDI. [Link]

  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. MDPI. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Dakota Pharm. [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PMC. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC - PubMed Central. [Link]

  • Evaluation of phenylpiperazines as targeting agents for neuroblastoma. PMC. [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC - PubMed Central. [Link]

Sources

A Theoretical Mechanism of Action and Validation Framework for 1-(2-Nitrophenyl)-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Disclaimer: The compound 1-(2-Nitrophenyl)-3-phenylpiperazine is a novel chemical entity with no established pharmacological profile in peer-reviewed literature. This document presents a theoretical mechanism of action based on well-established structure-activity relationships (SAR) of its constituent chemical moieties. The proposed mechanisms and experimental protocols are intended to serve as a strategic guide for initial research and development efforts.

Executive Summary

The phenylpiperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the backbone of numerous therapeutic agents with activities spanning serotonergic, dopaminergic, and adrenergic systems.[1][2][3] This guide deconstructs the novel molecule, 1-(2-Nitrophenyl)-3-phenylpiperazine, to postulate a plausible, multi-target mechanism of action. By analyzing its structural components—the phenylpiperazine core, an ortho-nitro substitution, and a C3-phenyl group—we hypothesize a primary interaction with serotonin receptors, particularly 5-HT2A and 5-HT1A, and a secondary, potentially weaker, interaction with dopamine D2 receptors. This document outlines a comprehensive, phased experimental workflow, from initial in vitro binding and functional assays to subsequent in silico modeling, designed to systematically test this hypothesis and elucidate the compound's true pharmacological nature.

Part 1: Structural Deconstruction and Mechanistic Postulation

The pharmacological identity of a small molecule is encoded in its structure. To build a theoretical framework for 1-(2-Nitrophenyl)-3-phenylpiperazine, we must analyze the contributions of its three key structural features.

  • The Phenylpiperazine Core: This scaffold is a privileged structure in neuropharmacology, known for its interaction with a range of G-protein coupled receptors (GPCRs).[2] Its derivatives are prominent as antipsychotics, antidepressants, and anxiolytics.[3] The nitrogen atoms of the piperazine ring are crucial for forming key interactions, often a salt bridge with an acidic residue like aspartate in the binding pockets of aminergic receptors.[4] This core structure strongly suggests that the primary targets will be within the monoamine neurotransmitter system.[3]

  • The 1-(2-Nitrophenyl) Group: The substitution on the N1 nitrogen of the piperazine is a critical determinant of receptor affinity and selectivity.

    • Ortho-Substitution: Studies on related arylpiperazines have shown that substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity at both 5-HT1A and α1-adrenergic receptors.[5][6] The electron-withdrawing nitro group (-NO2) at this position is expected to significantly influence the electronic properties of the molecule.

    • Nitro Group (-NO2): A related compound, para-Nitrophenylpiperazine (pNPP), acts as a selective partial serotonin releasing agent, indicating that the nitrophenyl moiety can confer potent activity at the serotonin transporter (SERT).[7] While the isomeric position (ortho vs. para) is different, this precedent highlights a strong potential for interaction with the serotonergic system. However, pNPP was inactive at dopamine and norepinephrine transporters, suggesting the nitro substitution may drive selectivity for serotonin-related targets.[7]

  • The 3-Phenyl Group: The presence of a phenyl group at the C3 position of the piperazine ring introduces significant steric bulk. This feature is less common than N1 or N4 substitutions and will critically influence how the molecule fits into a receptor's binding pocket. This substituent may enhance affinity through hydrophobic or pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the receptor, or it could sterically hinder binding at certain receptors, thereby conferring selectivity.

Postulated Mechanism of Action:

Based on this structural analysis, we propose a primary mechanism centered on the serotonergic system . The 1-(2-Nitrophenyl) moiety predisposes the molecule to interact with serotonin receptors. We hypothesize a potential dual antagonism at the 5-HT2A receptor and partial agonism at the 5-HT1A receptor, a profile common to several atypical antipsychotics and antidepressants.[1] This profile is often associated with therapeutic efficacy in treating psychosis and depression while mitigating certain side effects.

A secondary, weaker mechanism may involve the dopaminergic system , specifically as an antagonist or partial agonist at the D2 receptor. Many arylpiperazine compounds exhibit affinity for D2 receptors, and this interaction is central to the mechanism of most antipsychotic drugs.[1][4][8][9]

Part 2: Proposed Multi-Target Interaction Pathway

The theoretical mechanism suggests that 1-(2-Nitrophenyl)-3-phenylpiperazine modulates downstream signaling by concurrently engaging with multiple receptor subtypes, primarily 5-HT2A, 5-HT1A, and D2.

Theoretical_Signaling_Pathway cluster_Ligand Test Compound cluster_Receptors Primary Molecular Targets cluster_Signaling Downstream Cellular Response cluster_Outcome Hypothesized Pharmacological Effect Compound 1-(2-Nitrophenyl) -3-phenylpiperazine R_5HT2A 5-HT2A Receptor Compound->R_5HT2A Antagonism (High Affinity) R_5HT1A 5-HT1A Receptor Compound->R_5HT1A Partial Agonism (High Affinity) R_D2 D2 Receptor Compound->R_D2 Antagonism (Moderate Affinity) Gq_PLC ↓ Gq/11 → PLC Activation R_5HT2A->Gq_PLC Blocks Serotonin-induced IP3/DAG signaling Gi_cAMP ↓ Gi/o → cAMP Inhibition R_5HT1A->Gi_cAMP Mimics Serotonin to reduce neuronal excitability D2_cAMP ↓ Gi/o → cAMP Inhibition R_D2->D2_cAMP Blocks Dopamine-induced signaling Effect Modulation of Neurotransmission Gq_PLC->Effect Gi_cAMP->Effect D2_cAMP->Effect

Caption: Hypothesized multi-target signaling cascade for the test compound.

Part 3: An Experimental Workflow for Mechanism Validation

To systematically validate or refute the proposed mechanism, a phased, data-driven approach is essential. This workflow ensures that each experimental step informs the next, creating a self-validating system.

Phase 1: Target Engagement & Affinity Profiling

The initial goal is to identify which receptors the compound binds to and with what affinity. A broad receptor screen followed by focused affinity determination is the standard.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

  • Objective: To determine the binding affinity (Ki) of 1-(2-Nitrophenyl)-3-phenylpiperazine for a panel of CNS receptors, with a primary focus on 5-HT2A, 5-HT1A, and D2.

  • Materials:

    • Cell membrane preparations from CHO-K1 or HEK293 cells stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, 5-HT1A, D2).

    • Specific radioligands: e.g., [3H]-Ketanserin for 5-HT2A, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2.[1]

    • Non-specific binding competitors: e.g., Methysergide for 5-HT2A, Serotonin for 5-HT1A, Haloperidol for D2.

    • Test compound stock solution (in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates (GF/B) and scintillation cocktail.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membrane preparation, the specific radioligand (at a concentration near its Kd), and either buffer, non-specific competitor, or a concentration of the test compound.

    • Incubate the plates (e.g., 30-60 minutes at 37°C or room temperature, depending on the receptor).[1]

    • Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

    • Determine the IC50 value using non-linear regression (log[inhibitor] vs. response).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity (Ki) Data Summary

Target Receptor Radioligand Test Compound Ki (nM) Reference Compound Reference Ki (nM)
5-HT2A [3H]-Ketanserin Risperidone 2.5
5-HT1A [3H]-8-OH-DPAT Buspirone 15.0
Dopamine D2 [3H]-Spiperone Haloperidol 1.2
SERT [3H]-Citalopram Citalopram 1.8

| α1-Adrenergic | [3H]-Prazosin | | Prazosin | 0.5 |

Phase 2: Functional Activity Characterization

Once binding is confirmed, the functional consequence of that binding (i.e., agonism, antagonism, or inverse agonism) must be determined.

Protocol 2: Calcium Flux Assay for 5-HT2A Antagonism

  • Objective: To determine if the test compound can block the intracellular calcium release initiated by a known 5-HT2A agonist (e.g., Serotonin).

  • Causality: The 5-HT2A receptor is coupled to the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium.[10] An antagonist will block this response.

  • Methodology:

    • Plate cells expressing the 5-HT2A receptor in a 96-well plate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of Serotonin (at its EC80) to stimulate the receptor.

    • Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

    • An antagonist will produce a concentration-dependent decrease in the serotonin-induced fluorescence signal. Calculate the IC50 for this inhibition.

Protocol 3: cAMP Assay for 5-HT1A and D2 Functional Activity

  • Objective: To determine the functional activity of the test compound at 5-HT1A and D2 receptors.

  • Causality: Both 5-HT1A and D2 receptors are typically coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10] An agonist will decrease cAMP, while an antagonist will block the cAMP decrease caused by a known agonist.

  • Methodology:

    • Plate cells expressing either the 5-HT1A or D2 receptor.

    • Stimulate adenylyl cyclase with forskolin to generate a measurable baseline of cAMP.

    • Agonist Mode: Add varying concentrations of the test compound and measure the decrease in cAMP levels.

    • Antagonist Mode: Pre-incubate cells with the test compound, then add a known agonist (e.g., 8-OH-DPAT for 5-HT1A, Quinpirole for D2) and measure the blockade of the agonist-induced cAMP decrease.

    • Quantify cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

    • Calculate EC50 (for agonists) or IC50 (for antagonists).

Phase 3: In Silico Modeling

Computational studies can provide structural insights into how the compound binds to its targets, rationalizing the experimental data.

Protocol 4: Molecular Docking

  • Objective: To predict the binding pose of 1-(2-Nitrophenyl)-3-phenylpiperazine within the crystal structures (or homology models) of the 5-HT2A, 5-HT1A, and D2 receptors.

  • Methodology:

    • Obtain high-resolution receptor structures from the Protein Data Bank (PDB).

    • Prepare the receptor and ligand structures (e.g., adding hydrogens, assigning charges).

    • Define the binding site based on known co-crystallized ligands.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the most favorable binding poses.

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts, pi-pi stacking) that could explain the observed affinity and functional activity.

Experimental_Workflow Start Hypothesis Generation (SAR Analysis) Phase1 Phase 1: Binding Assays (Determine Ki at multiple targets) Start->Phase1 Decision1 High Affinity Hits? (Ki < 100 nM) Phase1->Decision1 Phase2 Phase 2: Functional Assays (Determine EC50/IC50) Phase3 Phase 3: In Silico Docking (Predict Binding Pose) Phase2->Phase3 End Mechanism Elucidation Phase3->End Correlate & Conclude Decision1->Phase2 Yes Decision1->End No (Re-evaluate)

Caption: Phased experimental workflow for mechanism of action validation.

Conclusion and Future Directions

This guide provides a robust theoretical and experimental framework for the initial characterization of 1-(2-Nitrophenyl)-3-phenylpiperazine. The proposed multi-target profile, focusing on key serotonin and dopamine receptors, is a well-validated strategy for CNS therapeutics. The successful execution of the outlined workflow will generate the critical data needed to define the compound's mechanism of action, establish its potential therapeutic utility, and guide future lead optimization efforts. Subsequent studies should progress to cellular assays measuring downstream signaling (e.g., ERK phosphorylation), followed by in vivo animal models of psychosis or depression to establish a link between the molecular mechanism and a potential therapeutic effect.

References

  • Trazodone - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Gaudio, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(22), 8008. [Link]

  • Monoamine releasing agent - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • para-Nitrophenylpiperazine - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Karimi-Jaberi, Z., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Amino Acids, 56(1), 58. [Link]

  • López-Rodríguez, M. L., et al. (1998). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 41(22), 4297-4307. [Link]

  • Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Toll, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • Toll, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

  • Gaudio, E., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 27(15), 4983. [Link]

  • Stary, K., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(16), 4994. [Link]

  • de Araújo, T. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-35. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 1-(2-Nitrophenyl)-3-phenylpiperazine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 1-(2-Nitrophenyl)-3-phenylpiperazine. Given the importance of accurate quantification of piperazine derivatives in pharmaceutical research and development, this guide outlines two robust analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a systematic approach to method development, validation, and sample analysis.

Introduction

1-(2-Nitrophenyl)-3-phenylpiperazine is a derivative of the phenylpiperazine class of compounds. Phenylpiperazines are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] Accurate and precise quantification of these molecules is critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.

The presence of a nitrophenyl group and a phenyl group on the piperazine ring presents unique analytical challenges, including the potential for positional isomers and the need for sensitive detection methods. This application note addresses these challenges by providing detailed protocols for the development and validation of robust analytical methods.

Physicochemical Properties of 1-(2-Nitrophenyl)-3-phenylpiperazine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₁₆H₁₇N₃O₂-
Molecular Weight283.33 g/mol -
AppearanceExpected to be a solidGeneral knowledge of similar compounds
SolubilityExpected to be soluble in organic solvents like methanol and acetonitrileGeneral knowledge of similar compounds
UV AbsorbanceThe nitrophenyl chromophore is expected to have strong UV absorbanceGeneral knowledge of chromophores

Recommended Analytical Methods

Two primary analytical techniques are recommended for the quantification of 1-(2-Nitrophenyl)-3-phenylpiperazine: HPLC-UV for its robustness and accessibility, and LC-MS/MS for its superior sensitivity and selectivity. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of APIs and related substances in pharmaceutical analysis.[4][5] The presence of the nitrophenyl chromophore in 1-(2-Nitrophenyl)-3-phenylpiperazine makes it an ideal candidate for UV detection.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_analysis Analysis A Standard & Sample Preparation B Column & Mobile Phase Screening A->B Inject C Optimization of Chromatographic Conditions B->C Select best conditions D Wavelength Selection C->D Optimize E Method Validation (ICH Q2(R1)) D->E Finalize Method F Sample Quantification E->F Analyze Samples

Caption: Workflow for HPLC-UV method development and validation.

Objective: To develop and validate a precise, accurate, and linear HPLC-UV method for the quantification of 1-(2-Nitrophenyl)-3-phenylpiperazine.

Materials:

  • 1-(2-Nitrophenyl)-3-phenylpiperazine reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade formic acid, ammonium acetate, or other suitable buffer salts

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. The exact range will depend on the expected sample concentrations and the linearity of the method.

    • Sample Solutions: Prepare sample solutions by dissolving the material to be tested in a suitable solvent to achieve a concentration within the calibration range.

  • Chromatographic Conditions Development:

    • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is a versatile stationary phase for a wide range of compounds.

    • Mobile Phase Screening:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: Acetonitrile or Methanol

    • Initial Gradient: Begin with a generic gradient (e.g., 5% B to 95% B over 15 minutes) to elute the analyte and any potential impurities.

    • Flow Rate: Set the initial flow rate to 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, typically between 25°C and 40°C.

    • Wavelength Selection: Use a PDA detector to acquire the UV spectrum of the analyte. The detection wavelength should be set at the absorbance maximum (λmax) of the nitrophenyl chromophore to ensure maximum sensitivity.

  • Method Optimization:

    • Adjust the gradient, flow rate, and mobile phase composition to achieve a symmetrical peak shape for the analyte with a retention time of approximately 3-10 minutes and adequate resolution from any impurities. The separation of positional isomers can be challenging and may require screening of different columns or mobile phase additives.[6][7]

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze a blank (diluent) and a spiked sample to ensure that there are no interfering peaks at the retention time of the analyte.

    • Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Range: The range should be established based on the linearity data and the intended application of the method.

    • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[4]

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[8][9]

LCMS_Workflow cluster_prep_ms Preparation cluster_dev_ms Method Development cluster_val_ms Validation cluster_analysis_ms Analysis A_ms Standard & Sample Preparation B_ms Analyte Infusion & Tuning A_ms->B_ms Infuse C_ms Selection of MRM Transitions B_ms->C_ms Select Precursor/Product Ions D_ms Chromatographic Optimization C_ms->D_ms Develop LC Method E_ms Method Validation (FDA/EMA Guidelines) D_ms->E_ms Finalize Method F_ms Sample Quantification E_ms->F_ms Analyze Samples

Caption: Workflow for LC-MS/MS method development and validation.

Objective: To develop and validate a highly sensitive and selective LC-MS/MS method for the quantification of 1-(2-Nitrophenyl)-3-phenylpiperazine.

Materials:

  • Same as for HPLC-UV, with the addition of an appropriate internal standard (IS) if required (e.g., a deuterated analog).

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions as described for the HPLC-UV method. For bioanalytical applications, standards should be prepared in the appropriate biological matrix.

    • If an internal standard is used, add a fixed concentration to all standards, quality controls, and samples.

    • Sample preparation may require additional steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components.[2]

  • Mass Spectrometer Tuning and Optimization:

    • Infuse a standard solution of 1-(2-Nitrophenyl)-3-phenylpiperazine directly into the mass spectrometer to optimize the ESI source parameters (e.g., spray voltage, gas flows, and temperature).

    • Acquire full scan mass spectra in both positive and negative ionization modes to determine the precursor ion (typically [M+H]⁺ or [M-H]⁻). Given the basic nitrogen atoms in the piperazine ring, positive ionization is expected to be more efficient.

    • Select the precursor ion and perform product ion scans to identify characteristic fragment ions.

    • Optimize the collision energy for each fragment ion to maximize the signal intensity.

  • Multiple Reaction Monitoring (MRM) Method Development:

    • Select at least two specific and intense MRM transitions (precursor ion → product ion) for the analyte. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).

    • Develop an MRM method with the optimized parameters for the analyte and the internal standard (if used).

  • Chromatographic Conditions Development:

    • Develop a chromatographic method as described for HPLC-UV to achieve good peak shape and separation from matrix components. A fast gradient is often employed in LC-MS/MS to reduce run times.

  • Method Validation (as per FDA/EMA guidelines for bioanalytical method validation):

    • Selectivity and Matrix Effect: Evaluate the potential for interference from endogenous matrix components.

    • Calibration Curve: Prepare a calibration curve with at least six non-zero concentrations.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC.

    • Recovery and Matrix Effect: Assess the extraction recovery of the analyte and the effect of the matrix on ionization.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

Data Presentation

The following tables should be used to summarize the key quantitative data obtained during method validation.

Table 1: HPLC-UV Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Repeatability (% RSD)≤ 2.0%
Intermediate Precision (% RSD)≤ 2.0%
LODReport value
LOQReport value
SpecificityNo interference

Table 2: LC-MS/MS Method Validation Summary

ParameterAcceptance CriteriaResult
Calibration Curve (r²)≥ 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
LLOQReport value
SelectivityNo interference
Matrix EffectReport value
RecoveryReport value
StabilityStable under tested conditions

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of 1-(2-Nitrophenyl)-3-phenylpiperazine. The proposed HPLC-UV and LC-MS/MS methods offer robust and reliable approaches for routine analysis and high-sensitivity applications, respectively. Adherence to the detailed protocols and validation procedures outlined in this document will ensure the generation of high-quality, reproducible data that meets regulatory expectations.

References

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99.
  • Journal of Chemical and Pharmaceutical Research, 2013, 5(12):483-488.
  • United Nations Office on Drugs and Crime. (2013).
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (Basel, Switzerland), 16(7), 930.
  • Pawłowska, M., & Tauter, A. (2007). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 64(2), 103–109.
  • NTU Journal of Pure Sciences. (2022).
  • Welch Materials. (2022).
  • Chromatography Forum. (2017).
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules (Basel, Switzerland), 28(21), 7433.
  • BenchChem. (2025).
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106.
  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods, 14(45), 4509-4516.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Analytical & Pharmaceutical Research, 13(674).
  • Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Chirality, 23(10), 964-970.
  • Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 623-629.
  • ResearchGate. (2014).
  • CN103980229A - Preparation method of N-phenyl piperazine - Google P
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Studies in Chemical Science, 1(1), 1-3.

Sources

"mass spectrometry of 1-(2-Nitrophenyl)-3-phenylpiperazine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantitation of 1-(2-Nitrophenyl)-3-phenylpiperazine via LC-ESI-MS/MS

Introduction & Scope

The compound 1-(2-Nitrophenyl)-3-phenylpiperazine represents a structural convergence of two significant pharmacophores: the arylpiperazine moiety (common in serotonin receptor ligands and designer drugs like mCPP) and the nitro-aromatic system (often seen in synthetic precursors or metabolic degradation products).

In drug development and forensic toxicology, this specific isomer poses a unique analytical challenge. Unlike its para- or meta- isomers, the ortho-nitro (2-nitro) substitution allows for a distinct "ortho-effect" during electrospray ionization (ESI), facilitating intramolecular hydrogen transfer and unique fragmentation pathways.

This guide provides a comprehensive protocol for the identification, structural characterization, and quantitation of this molecule. It is designed for researchers encountering this compound as a synthetic impurity, a metabolite of nitro-containing pharmaceuticals, or a novel psychoactive substance (NPS) analog.

Physicochemical Profile

PropertyValueNotes
IUPAC Name 1-(2-Nitrophenyl)-3-phenylpiperazine
Molecular Formula

Exact Mass 283.1321 DaMonoisotopic

284.1394 Da Protonated Precursor
LogP (Predicted) ~2.8 - 3.2Moderately lipophilic; suitable for RP-LC
pKa (Base) ~8.5 (Piperazine N4)Protonation site in acidic media

Experimental Protocol

Sample Preparation (Self-Validating Workflow)

To ensure reproducibility, we utilize a "dilute-and-shoot" method for clean matrices or Solid Phase Extraction (SPE) for biological fluids.

  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC grade). Store at -20°C.

  • Working Standard: Dilute stock to 100 ng/mL in 90:10 Water:MeOH + 0.1% Formic Acid.

  • Internal Standard (IS): Use 1-(2-Methoxyphenyl)piperazine-d8 or Aripiprazole-d8 (structurally similar ionization behavior).

Liquid Chromatography Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl.

    • Rationale: Biphenyl phases offer superior selectivity for nitro-aromatics via

      
       interactions, separating the ortho isomer from potential meta/para impurities.
      
  • Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5%

      
       95% B
      
    • 8-10 min: 95% B (Wash)

Mass Spectrometry Source Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2][3]

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 350°C (High temp required to desolvate the nitro group efficiently).

  • Fragmentor Voltage: 110 V (Optimized to prevent in-source fragmentation of the labile

    
     group).
    

Fragmentation Analysis & Mechanism

The fragmentation of 1-(2-Nitrophenyl)-3-phenylpiperazine is governed by the basicity of the N4 nitrogen and the lability of the ortho-nitro group.

Primary Fragmentation Pathways[4]
  • Loss of Nitro Group (

    
    ): 
    
    • Transition:

      
       (
      
      
      
      46 Da).
    • Mechanism:[1][4] Homolytic cleavage of the

      
       bond connecting the nitro group. This is highly characteristic of nitro-aromatics.
      
  • Ortho-Effect (Loss of OH/NO):

    • Transition:

      
       (
      
      
      
      17 Da) or
      
      
      (
      
      
      30 Da).
    • Mechanism:[1][4] The ortho position allows the nitro oxygen to abstract a hydrogen from the piperazine ring (or the N1), leading to the loss of OH radical or NO. This distinguishes the 2-nitro isomer from the 3- or 4-nitro isomers.

  • Piperazine Ring Cleavage (RDA-like):

    • Transition:

      
       or 
      
      
      
      .
    • Mechanism:[1][4] Cleavage of the piperazine ring.[1] The charge may be retained on the phenyl-piperazine fragment or the nitrophenyl fragment depending on proton affinity.

Visualization of Fragmentation Logic

FragmentationPathway Precursor [M+H]+ Precursor m/z 284.14 NitroLoss Loss of NO2 (Neutral Loss -46 Da) m/z 238.14 Precursor->NitroLoss High Collision Energy OrthoEffect Ortho-Effect (Loss of OH/NO) m/z 267 / 254 Precursor->OrthoEffect Diagnostic for 2-Nitro RingCleavage Piperazine Ring Opening (C-C / C-N Scission) Precursor->RingCleavage RDA Mechanism Frag_Phenyl Phenyl-Allyl Cation m/z 117.07 NitroLoss->Frag_Phenyl Secondary Frag RingCleavage->Frag_Phenyl Charge Retention on C3-Phenyl Frag_Nitro Nitro-Aniline Ion m/z 138.04 RingCleavage->Frag_Nitro Charge Retention on N1

Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway for 1-(2-Nitrophenyl)-3-phenylpiperazine. The "Ortho-Effect" branch is diagnostic for the 2-substituted isomer.

Method Validation & Quality Control

To ensure this protocol meets regulatory standards (e.g., FDA Bioanalytical Method Validation), the following parameters must be verified.

Linearity and Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: Weighted linear regression (

    
    ).
    
  • Acceptance:

    
    .
    
Matrix Effects

Because piperazines are polar bases, they are susceptible to ion suppression from phospholipids in plasma.

  • Test: Compare the peak area of the analyte spiked into extracted blank matrix vs. pure solvent.

  • Requirement: Matrix Factor (MF) should be between 0.85 and 1.15.

Diagnostic Ion Ratio (Confirmation)

For confirmation of identity in complex samples, monitor two transitions:

  • Quantifier (Quant):

    
     (Most abundant, loss of 
    
    
    
    ).
  • Qualifier (Qual):

    
     (Structural fragment).
    
  • Rule: The ratio of Qual/Quant must be within

    
     of the reference standard.
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Sensitivity In-source fragmentation of Nitro group.Lower Fragmentor Voltage; Reduce Desolvation Temp.[4]
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration to 5-10mM.
Isobaric Interference Presence of 3-nitro or 4-nitro isomers.Switch to Biphenyl or PFP column to leverage dipole interactions.

References

  • NIST Mass Spectrometry Data Center. Fragmentation of Nitro-Aromatic Compounds. National Institute of Standards and Technology. Available at: [Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Holcapek, M., et al. (2010). Structural analysis of nitro-aromatic compounds using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Meyer, M. R., et al. (2010). Beta-keto-derivatives of piperazines: Mass spectral fragmentation patterns.[5][6] Drug Testing and Analysis.[1][2][7][8][9] (Contextual grounding for piperazine fragmentation). Available at: [Link]

Sources

Application Notes & Protocols: A Framework for In Vitro Assay Development for 1-(2-Nitrophenyl)-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperazine Scaffold and the Challenge of Novel Psychoactive Substances

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anxiolytics.[1][2] These compounds are known to interact with a wide range of biological targets, most notably G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors, as well as neurotransmitter transporters.[1] The emergence of novel psychoactive substances (NPS) containing this scaffold, such as the structurally uncharacterized 1-(2-Nitrophenyl)-3-phenylpiperazine, presents a significant challenge for researchers and drug development professionals. Determining the molecular target and mechanism of action is the critical first step in understanding the pharmacological and toxicological profile of such compounds.

This guide provides a comprehensive, field-proven framework for the systematic in vitro characterization of 1-(2-Nitrophenyl)-3-phenylpiperazine. We will proceed through a logical, tiered workflow, beginning with broad-based primary screening to identify potential binding targets, followed by secondary functional assays to elucidate the compound's effect on receptor signaling. Each stage is supported by detailed, self-validating protocols designed to ensure scientific integrity and generate robust, reproducible data.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Assay Validation A Test Compound (1-(2-Nitrophenyl)-3-phenylpiperazine) B Primary Screen: Radioligand Binding Assay Panel (GPCRs, Transporters) A->B C Data Analysis: Determine Binding Affinity (Ki) Identify High-Affinity 'Hits' B->C D Secondary Screen: Cell-Based Functional Assays (cAMP, Calcium Flux) C->D Hits advance E Determine Functional Activity: Agonist (EC50) or Antagonist (IC50) D->E F Mechanism of Action Elucidation E->F H Validated Assay for Screening & Profiling F->H Leads to robust data G Assay Quality Control: Z'-Factor, S/B Ratio, Reproducibility

Caption: Overall workflow for characterizing a novel compound.

Part 1: Primary Target Identification via Radioligand Binding Assays

Expertise & Causality: Why Start with Binding?

Before investigating the functional effect of a compound, it is essential to first determine where it binds. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[3][4] This technique is highly sensitive and allows for the direct measurement of a compound's dissociation constant (Ki), a fundamental parameter in pharmacology.[5][6] By screening 1-(2-Nitrophenyl)-3-phenylpiperazine against a panel of receptors commonly targeted by phenylpiperazine derivatives, we can efficiently identify high-affinity interactions and prioritize targets for further functional analysis.

The choice of a filtration-based method is deliberate; it provides a robust and clean separation of the receptor-bound radioligand from the unbound, ensuring a high signal-to-noise ratio.[7][8]

Caption: Principle of competitive radioligand binding assay.

Protocol 1.1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(2-Nitrophenyl)-3-phenylpiperazine for a panel of CNS receptors.

Materials:

  • Test Compound: 1-(2-Nitrophenyl)-3-phenylpiperazine, dissolved in 100% DMSO to a 10 mM stock.

  • Receptor Membranes: Commercially available or in-house prepared cell membranes from CHO-K1 or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A, D2, α1A, σ1).[9][10][11]

  • Radioligand: A specific, high-affinity radiolabeled ligand for each receptor target (e.g., [3H]ketanserin for 5-HT2A).[12]

  • Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-Specific Binding (NSB) Inhibitor: A known, high-concentration unlabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT2A).

  • 96-well Microplates: Standard assay plates and GF/C filter plates pre-treated with 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and Microplate Scintillation Counter .

Procedure:

  • Compound Preparation: Prepare a serial dilution series of 1-(2-Nitrophenyl)-3-phenylpiperazine in assay buffer. The final DMSO concentration in the assay should not exceed 0.5% to avoid artifacts.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane preparation.

    • Non-Specific Binding (NSB): 50 µL NSB Inhibitor + 50 µL Radioligand + 150 µL Membrane preparation.

    • Test Compound: 50 µL Test Compound dilution + 50 µL Radioligand + 150 µL Membrane preparation.

    • Note: The order of addition should be buffer/compound first, followed by radioligand, and finally the membrane preparation to initiate the binding reaction.[7]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[5][7] Incubation times must be optimized for each receptor-ligand pair.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-treated GF/C filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis & Interpretation:

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - [(CPMCompound - CPMNSB) / (CPMTB - CPMNSB)]) * 100.

  • Determine IC50: Plot % Inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration at which 50% of the specific binding is inhibited).[2][13][14]

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: Hypothetical Binding Profile

The results of the primary screen should be summarized to clearly identify high-affinity targets.

Target ReceptorRadioligand UsedKd of Radioligand (nM)Test Compound Ki (nM)
5-HT1A[3H]8-OH-DPAT0.8>10,000
5-HT2A[3H]Ketanserin2.045
5-HT2C[3H]Mesulergine1.5150
Dopamine D2[3H]Spiperone0.189
Adrenergic α1A[3H]Prazosin0.22,500
Adrenergic α2A[3H]Rauwolscine2.5>10,000
SERT[3H]Citalopram1.1850
Sigma-1 (σ1)[3H]-(+)-Pentazocine3.125

Part 2: Functional Characterization of GPCR Hits

Expertise & Causality: From Binding to Function

Identifying binding affinity is only the first step. A compound can bind to a receptor and act as an agonist (activating it), an antagonist (blocking it), or an inverse agonist (inactivating its basal activity). Functional assays are required to differentiate these mechanisms.[15] GPCRs signal through distinct pathways, primarily by modulating the production of second messengers like cyclic AMP (cAMP) or mobilizing intracellular calcium (Ca2+).[10][11]

  • Gs-coupled receptors (e.g., D1) activate adenylyl cyclase, increasing cAMP levels.

  • Gi-coupled receptors (e.g., D2, 5-HT1A) inhibit adenylyl cyclase, decreasing cAMP levels.

  • Gq-coupled receptors (e.g., 5-HT2A) activate phospholipase C, leading to an increase in intracellular Ca2+.

We will use Homogeneous Time-Resolved Fluorescence (HTRF) for cAMP measurement and a fluorescent dye-based assay for calcium mobilization. HTRF is a robust, no-wash technology ideal for high-throughput screening, offering high sensitivity and reduced background interference.[1][16][17] Calcium flux assays provide a direct, real-time readout of Gq activation.[18][19]

G cluster_gpcrs cluster_pathways cluster_messengers cluster_readouts Gq Gq-coupled (e.g., 5-HT2A) PLC Phospholipase C (PLC) Gq->PLC Activates Gi Gi-coupled (e.g., D2) AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Produces Ca ↑ Intracellular [Ca2+] IP3_DAG->Ca Leads to cAMP_dec ↓ cAMP

Caption: Common GPCR signaling pathways for functional assays.

Protocol 2.1: HTRF cAMP Assay (for Gi-coupled D2 Receptor)

Objective: To determine if the test compound acts as an agonist or antagonist at the Dopamine D2 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2 receptor.[20][21][22]

  • HTRF cAMP Assay Kit: (e.g., from Cisbio or PerkinElmer) containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • Gi Agonist Control: Forskolin (to stimulate adenylyl cyclase) + a known D2 agonist (e.g., Quinpirole).

  • Gi Antagonist Control: A known D2 antagonist (e.g., Haloperidol).

  • 384-well low-volume white microplates.

  • HTRF-compatible plate reader. [23]

Procedure (Antagonist Mode):

  • Cell Preparation: Culture D2-expressing cells to ~80-90% confluency. Harvest and resuspend cells in stimulation buffer to the desired density.

  • Compound Addition: Add 5 µL of test compound serial dilutions or antagonist control (Haloperidol) to the wells.

  • Cell Addition: Add 5 µL of the cell suspension to each well and incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of a mixture of Forskolin and a sub-maximal (EC80) concentration of the agonist Quinpirole. This stimulates cAMP production, which the antagonist will then inhibit.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of HTRF lysis buffer containing cAMP-d2, followed by 5 µL of buffer containing anti-cAMP-Cryptate.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the HTRF ratio (Emission665nm / Emission620nm) * 10,000.

  • Normalize the data to the controls (0% inhibition = Forskolin + Quinpirole; 100% inhibition = Forskolin only).

  • Plot normalized response vs. log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50 .

  • To test for agonist activity, omit the Forskolin/Quinpirole stimulation step and measure the compound's ability to decrease basal cAMP levels. Plot the results to determine an EC50 .

Protocol 2.2: Calcium Mobilization Assay (for Gq-coupled 5-HT2A Receptor)

Objective: To determine if the test compound acts as an agonist or antagonist at the 5-HT2A receptor.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.[24][25]

  • Calcium Flux Assay Kit: (e.g., FLIPR Calcium 5 or Fluo-4 Direct) containing a calcium-sensitive dye and a probenecid solution (to prevent dye leakage).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Agonist Control: A known 5-HT2A agonist (e.g., Serotonin or DOI).

  • Antagonist Control: A known 5-HT2A antagonist (e.g., Ketanserin).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation). [18]

Procedure (Agonist Mode):

  • Cell Plating: Seed 5-HT2A-expressing cells into the microplate 18-24 hours prior to the assay to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium dye solution (prepared in assay buffer with probenecid). Incubate for 60 minutes at 37°C, 5% CO2.[18]

  • Plate Transfer: Transfer the plate to the fluorescence plate reader and allow it to equilibrate to room temperature for 10-15 minutes.

  • Compound Addition & Reading:

    • Establish a baseline fluorescence reading for ~10-20 seconds.

    • The instrument automatically adds a specific volume of the test compound or agonist control from a source plate.

    • Immediately continue reading fluorescence intensity every 1-2 seconds for an additional 2-3 minutes to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically measured as the maximum peak height or the area under the curve.

    • Normalize the data to the maximum response of the control agonist (e.g., Serotonin).

    • Plot the normalized response vs. log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax (% of control agonist response).

  • To test for antagonist activity, pre-incubate the dye-loaded cells with the test compound for 15-30 minutes before adding a sub-maximal (EC80) concentration of the control agonist (Serotonin).

Part 3: Assay Validation and Quality Control

Trustworthiness: The Self-Validating System

A protocol is only as good as its ability to produce reliable results. Assay validation is a mandatory step to ensure that the developed assays are robust, reproducible, and suitable for their intended purpose.[26] The key metric for high-throughput screening (HTS) and quantitative pharmacology is the Z'-factor , which provides a statistical measure of the separation between the positive and negative controls.[27][28][29]

Z'-Factor Calculation:

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low data variability. Ideal for HTS.
0 to 0.5AcceptableThe assay can be used but may require optimization to reduce variability.
< 0UnacceptableThe signal from the controls overlaps, and the assay is not reliable.

(Source: Adapted from Zhang et al., 1999)[26]

Protocol 3.1: Z'-Factor Determination for the 5-HT2A Calcium Assay

Objective: To validate the performance of the 5-HT2A agonist assay.

Procedure:

  • Prepare a 96-well plate of 5-HT2A-expressing cells and load with calcium dye as described in Protocol 2.2.

  • Designate half the plate (48 wells) for the Negative Control (n) and the other half (48 wells) for the Positive Control (p) .

  • In the plate reader, program the liquid handler to add:

    • Assay Buffer to the negative control wells.

    • A maximal (EC100) concentration of Serotonin to the positive control wells.

  • Run the assay and record the fluorescence response for all 96 wells.

  • Calculate the mean and standard deviation for both the negative and positive control populations.

  • Calculate the Z'-factor using the formula above.

Data Presentation: Example Z'-Factor Calculation
ParameterNegative Control (Buffer)Positive Control (Serotonin)
Mean Response (μ)15,000 RFU125,000 RFU
Std. Deviation (σ)850 RFU4,500 RFU
Calculated Z'-Factor 0.85

References

  • Patents, G. (n.d.). EP0244115A2 - Phenyl-piperazine anti-arrhythmia agents.
  • GenScript. (n.d.). GPCR Stable Cell Lines. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Stable Cell Line. Retrieved from [Link]

  • Kroeze, W. K., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved from [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • NIH. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. Retrieved from [Link]

  • NIH. (n.d.). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • Neuromics. (n.d.). GPCR CHO-K1 Growth Media. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2023). GPCR deorphanization assay in HEK-293 cells. Retrieved from [Link]

  • NIH. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • NIH. (n.d.). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Retrieved from [Link]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]

  • ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • GenScript. (n.d.). CHO-K1/GPR68/Gα15 Stable Cell Line. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) GPCR deorphanization assay in HEK-293 cells. Retrieved from [Link]

  • NIH. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]

  • BMG Labtech. (2020). HTRF technology on Microplate Readers. Retrieved from [Link]

  • Cell Metrics. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Agilent. (n.d.). From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. Retrieved from [Link]

  • Multispan, Inc. (n.d.). Multispan GPCR Stable Cell Line Generation for Cell-Based Assay. Retrieved from [Link]

  • NIH. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Nitrophenyl)-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for 1-(2-Nitrophenyl)-3-phenylpiperazine (NPP), a molecule of interest within the broader class of pharmacologically significant piperazine derivatives.[1] The structural complexity and the need for stringent purity and potency assessment in pharmaceutical development necessitate robust, reliable, and validated analytical procedures. Our objective is to compare and contrast the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of NPP, grounding our discussion in the authoritative standards set by the International Council for Harmonisation (ICH).[2][3]

This document is structured not as a rigid protocol but as a decision-making tool for researchers and drug development professionals. We will explore the causality behind methodological choices, present self-validating experimental designs, and provide actionable protocols that ensure scientific integrity and regulatory compliance.

The Foundation: Understanding Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[2] This is a mandatory requirement by regulatory bodies like the FDA and EMA to ensure the quality, safety, and efficacy of pharmaceutical products.[4][5][6] The ICH Q2(R2) guideline serves as the cornerstone for this process, outlining the key performance characteristics that must be evaluated.[3][7]

The relationship between these validation parameters forms a logical framework for assessing a method's performance. Specificity ensures the method measures only the desired analyte, while linearity, accuracy, and precision confirm the reliability of the measurements across a defined range.

ICH_Validation_Parameters cluster_quantitative Quantitative Tests (Assay, Impurities) cluster_general Core Parameters cluster_limit Limit Tests (Impurities) Accuracy Accuracy (Closeness to True Value) Range Range (Interval of Reliability) Accuracy->Range Precision Precision (Repeatability, Intermediate) Precision->Range LOQ Quantitation Limit (LOQ) (Lowest Amount Quantifiable) Precision->LOQ Linearity Linearity (Proportional Response) Linearity->Range Linearity->LOQ LOD Detection Limit (LOD) (Lowest Amount Detectable) LOQ->LOD Specificity Specificity (Selectivity) Specificity->Accuracy Specificity->Precision Robustness Robustness (Resilience to Changes) Method Analytical Method Method->Specificity is foundation for all

Caption: Interrelationship of ICH Q2(R2) validation parameters.

High-Performance Liquid Chromatography (HPLC): The Primary Tool for Assay and Purity

Rationale for Selection: HPLC is the preeminent technique for the analysis of non-volatile and thermally stable molecules like NPP. Its versatility in column chemistry and mobile phase composition allows for the effective separation of the main compound from potential impurities, including starting materials, by-products, and degradants. The presence of strong chromophores (nitrophenyl and phenyl groups) in the NPP structure makes UV detection a highly suitable and sensitive choice.

Proposed HPLC-UV Method Conditions

The following conditions are proposed as a starting point for the analysis of NPP, based on established methods for similar phenylpiperazine compounds.[8][9][10] Method development would involve optimizing these parameters to achieve optimal separation and peak shape.

ParameterRecommended ConditionJustification
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention for moderately polar aromatic compounds like NPP.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)A common reversed-phase eluent system. The acidic buffer suppresses the ionization of the piperazine nitrogens, leading to better peak shape and retention.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Detection UV at 254 nmThis wavelength is commonly used for aromatic compounds and is likely to provide a strong response for NPP. A photodiode array (PDA) detector is recommended to assess peak purity.
Column Temp. 35°CElevated temperature can improve peak efficiency and reduce viscosity, leading to lower backpressure.[11]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.
Validation Protocol for the HPLC-UV Method

The following step-by-step process outlines the validation of the proposed method for the dual purpose of assaying NPP and quantifying its impurities, in accordance with ICH Q2(R2) guidelines.[2][3]

HPLC_Validation_Workflow cluster_prep Preparation cluster_exec Execution cluster_report Reporting Dev Method Development & Optimization Protocol Write Validation Protocol (Define Acceptance Criteria) Dev->Protocol RefStd Characterize Reference Standard (NPP) Protocol->RefStd Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy (% Recovery) Protocol->Acc Prec Precision (Repeatability & Intermediate) Protocol->Prec LOD_LOQ LOD & LOQ (S/N Ratio or Slope) Protocol->LOD_LOQ Rob Robustness (Varying Parameters) Protocol->Rob Data Compile & Analyze Data Spec->Data Lin->Data Acc->Data Prec->Data LOD_LOQ->Data Rob->Data Report Write Final Validation Report Data->Report

Caption: General workflow for analytical method validation.

Experimental Steps:

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

    • Protocol:

      • Prepare solutions of NPP reference standard.

      • Subject separate NPP solutions to forced degradation conditions (e.g., acid hydrolysis with 0.1 M HCl, base hydrolysis with 0.1 M NaOH, oxidation with 3% H₂O₂, heat, and photolysis).

      • Analyze the stressed samples alongside an unstressed sample and a blank.

      • Acceptance Criteria: The primary NPP peak should be well-resolved from all degradation product peaks (resolution > 2), and the peak purity should pass analysis using a PDA detector.

  • Linearity:

    • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

    • Protocol:

      • Prepare a stock solution of NPP reference standard.

      • Create a series of at least five dilutions covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration. For impurity quantification, the range should bracket the reporting threshold up to 120% of the specification limit.[2]

      • Inject each concentration in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

      • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Protocol:

      • Perform the assay on a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%).[2]

      • This can be done by spiking a placebo matrix with known amounts of NPP reference standard or by comparing results to a second, well-characterized orthogonal method.

      • Calculate the percent recovery for each sample.

      • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay. For impurities, the range is typically wider, depending on the concentration.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.[2]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[4]

      • Calculate the Relative Standard Deviation (RSD) for each set of results.

    • Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be ≤ 2.0% for the assay of the active substance.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This is critical for impurity methods.

    • Protocol:

      • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[11]

      • Prepare a series of dilute solutions and inject them to experimentally verify the determined limits.

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities. Precision at the LOQ level should be demonstrated (e.g., RSD ≤ 10%).

Gas Chromatography (GC): A Complementary Method for Volatile Analytes

Rationale for Selection: While HPLC is ideal for the primary analysis of NPP, GC is the superior technique for identifying and quantifying volatile or semi-volatile compounds.[12] Its application in the context of NPP analysis is primarily for two purposes:

  • Residual Solvents: To quantify any organic volatile impurities remaining from the synthesis and purification process (e.g., toluene, DMF, ethanol).

  • Volatile Impurities: To detect potential volatile starting materials or by-products that may not be amenable to HPLC analysis.

The use of a mass spectrometer (MS) as a detector (GC-MS) provides definitive identification of unknown peaks through their mass spectra, which is invaluable for impurity profiling.[13]

Proposed Headspace GC-MS Method Conditions

A static headspace (HS) sampling technique is preferred for residual solvent analysis as it avoids injecting the non-volatile drug substance onto the GC column, thereby preventing contamination and extending column lifetime.[14]

ParameterRecommended ConditionJustification
Column DB-624 or equivalent (6% cyanopropylphenyl), 30 m x 0.32 mm, 1.8 µmThis stationary phase is specifically designed and widely used for the separation of residual solvents.[15]
Carrier Gas Helium or Hydrogen, constant flowInert carrier gas essential for GC separation.
Oven Program e.g., 40°C (hold 5 min), ramp to 240°C at 10°C/minA temperature gradient is necessary to separate solvents with a wide range of boiling points.
Injector Split mode, 240°CSplit injection prevents column overloading when analyzing relatively high concentrations of sample diluent.
Detector Mass Spectrometer (MS)Provides mass spectral data for positive peak identification. Scan range m/z 35-350.
HS Vial Temp. 80°CHeats the sample to partition volatile analytes into the headspace for injection.
HS Incubation Time 20 minutesAllows the sample to reach equilibrium before injection.
Diluent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)High-boiling point solvents capable of dissolving NPP and releasing volatile analytes into the headspace.[15]
Validation Protocol for the GC-MS Method

Validation for a quantitative impurity method focuses on specificity, linearity, accuracy, precision, and particularly LOD/LOQ.[15][16]

Experimental Steps:

  • Specificity: Analyze a blank diluent, a solution of the NPP sample, and a spiked solution containing all potential residual solvents of interest. The analyte peaks must be well-resolved from each other and any potential interference from the diluent or sample matrix.

  • LOD & LOQ: Prepare a series of dilutions for each target solvent to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).

  • Linearity: Prepare at least five concentration levels for each solvent, typically from the LOQ to 120% of the specified limit. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Analyze samples spiked with known amounts of each solvent at three levels (e.g., 50%, 100%, 150% of the target limit). Recovery should be within an appropriate range, often 80-120% for trace analysis.[14]

  • Precision (Repeatability): Perform six replicate analyses of a sample spiked at the 100% level. The RSD should typically be ≤ 15%.

Comparative Summary and Method Selection

The choice between HPLC and GC is dictated entirely by the analytical objective. They are not competing methods but rather complementary tools in the comprehensive analysis of 1-(2-Nitrophenyl)-3-phenylpiperazine.

FeatureHPLC-UV / HPLC-PDAHeadspace GC-MS
Primary Application Assay, purity, non-volatile impurities, stability studiesResidual solvents, volatile starting materials/impurities
Analyte Properties Non-volatile, thermally stable, UV-activeVolatile, semi-volatile, thermally stable
Strengths - High precision and accuracy for quantification- Robust and widely available- Suitable for a wide range of polarities- PDA provides peak purity information- Exceptional for separating complex mixtures of volatiles- High sensitivity for trace analysis- MS provides definitive identification- Headspace sampling protects the instrument
Limitations - Not suitable for volatile compounds- Peak identification is based on retention time only (unless using LC-MS)- Not suitable for non-volatile compounds like NPP itself- Requires higher temperatures, which can degrade labile analytes
Key Validation Focus Accuracy, Precision, LinearitySpecificity, LOD/LOQ, Accuracy at trace levels

Conclusion

The successful validation of analytical methods for 1-(2-Nitrophenyl)-3-phenylpiperazine requires a strategic, evidence-based approach grounded in the principles of ICH Q2(R2). This guide has demonstrated that a combination of HPLC for assay and non-volatile impurity profiling, alongside GC for residual solvents and volatile impurities, provides a comprehensive analytical control strategy.

The provided protocols serve as a robust template. The key to successful validation lies not in rigidly following a pre-set template, but in understanding the scientific principles behind each validation parameter and adapting the experimental design to demonstrate that the analytical procedure is, without question, fit for its intended purpose.[7] This ensures the generation of reliable data, which is the bedrock of drug development and patient safety.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Impact Factor. (n.d.). Development and Validation of Method for the Quantitative Determination of Potential Genotoxic Impurities in Meloxicam by Headspace-Gas Chromatography (HS-GC). Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Retrieved from [Link]

Sources

A Comprehensive Comparative Analysis of 1-(Nitrophenyl)-3-phenylpiperazine Isomers: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] Among these, the nitrophenylpiperazine moiety presents a compelling case for detailed investigation, as the positional isomerism of the nitro group on the phenyl ring can profoundly influence the molecule's physicochemical properties and pharmacological profile.[2][3] This guide presents a comprehensive framework for a comparative study of the ortho-, meta-, and para-isomers of 1-(Nitrophenyl)-3-phenylpiperazine. By delineating detailed protocols for synthesis, spectroscopic characterization, crystallographic analysis, and biological evaluation, this document serves as a roadmap for researchers and drug development professionals to explore the nuanced structure-activity relationships (SAR) governed by the nitro group's position. Furthermore, we address the inherent chirality of the 3-phenylpiperazine core, outlining a strategy for the resolution of its enantiomers, a critical step in modern pharmaceutical development.[4]

Introduction: The Significance of Positional Isomerism in Drug Design

The piperazine ring is a privileged structure in drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] When functionalized with an aryl group at the N1 position, the resulting 1-arylpiperazines often exhibit significant central nervous system (CNS) activity, among other therapeutic effects. The introduction of a nitro group onto this aryl substituent adds another layer of complexity and potential for modulation of biological activity. The nitro group's strong electron-withdrawing nature can impact the molecule's pKa, polarity, and ability to engage in specific interactions with biological targets.[3][5]

The seemingly subtle shift of the nitro group from the ortho to the meta to the para position on the phenyl ring can lead to dramatic differences in a compound's biological activity.[2] These differences can arise from:

  • Steric Effects: An ortho-nitro group can impose steric hindrance, influencing the conformation of the molecule and its ability to bind to a target receptor.

  • Electronic Effects: The resonance and inductive effects of the nitro group vary with its position, altering the electron density of the aromatic ring and the basicity of the piperazine nitrogens.[6] This, in turn, can affect receptor binding affinity and metabolic stability.

  • Hydrogen Bonding Potential: The proximity of the nitro group to the piperazine ring in the ortho-isomer may allow for intramolecular hydrogen bonding, which is not possible in the meta and para isomers.

This guide provides the necessary experimental framework to systematically investigate these effects for the 1-(2-Nitrophenyl)-, 1-(3-Nitrophenyl)-, and 1-(4-Nitrophenyl)-3-phenylpiperazine isomers.

Synthesis of 1-(Nitrophenyl)-3-phenylpiperazine Isomers

The synthesis of the target isomers can be achieved through a two-step process: the synthesis of the 3-phenylpiperazine core followed by its N-arylation.

Synthesis of 3-Phenylpiperazine

Several methods have been reported for the synthesis of 3-phenylpiperazine.[7][8][9] A common and efficient approach involves the reaction of styrene oxide with ethylenediamine, followed by cyclization.

  • Reaction Setup: To a solution of ethylenediamine (2.0 eq) in ethanol, slowly add styrene oxide (1.0 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Cyclization: Add a dehydrating agent, such as concentrated sulfuric acid, and reflux the mixture for 12 hours.

  • Work-up: Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract the product with dichloromethane.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-phenylpiperazine.

N-Arylation of 3-Phenylpiperazine

The synthesized 3-phenylpiperazine can then be reacted with the corresponding fluoronitrobenzene isomer (1-fluoro-2-nitrobenzene, 1-fluoro-3-nitrobenzene, or 1-fluoro-4-nitrobenzene) via a nucleophilic aromatic substitution (SNA_r_) reaction.[10][11][12][13]

  • Reaction Setup: In a round-bottom flask, dissolve 3-phenylpiperazine (1.0 eq) and the respective fluoronitrobenzene isomer (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base: Add a suitable base, such as potassium carbonate (2.0 eq), to the mixture.

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired isomer.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Phenylpiperazine Core cluster_step2 Step 2: Nucleophilic Aromatic Substitution StyreneOxide Styrene Oxide ThreePhenylpiperazine 3-Phenylpiperazine StyreneOxide->ThreePhenylpiperazine Ethylenediamine Ethylenediamine Ethylenediamine->ThreePhenylpiperazine OrthoIsomer 1-(2-Nitrophenyl)-3-phenylpiperazine ThreePhenylpiperazine->OrthoIsomer MetaIsomer 1-(3-Nitrophenyl)-3-phenylpiperazine ThreePhenylpiperazine->MetaIsomer ParaIsomer 1-(4-Nitrophenyl)-3-phenylpiperazine ThreePhenylpiperazine->ParaIsomer OrthoFluoro 1-Fluoro-2-nitrobenzene OrthoFluoro->OrthoIsomer MetaFluoro 1-Fluoro-3-nitrobenzene MetaFluoro->MetaIsomer ParaFluoro 1-Fluoro-4-nitrobenzene ParaFluoro->ParaIsomer

Caption: Synthetic workflow for the preparation of 1-(Nitrophenyl)-3-phenylpiperazine isomers.

Comparative Physicochemical and Spectroscopic Characterization

A thorough characterization of the synthesized isomers is essential to understand the influence of the nitro group's position on their fundamental properties.

Spectroscopic Analysis
  • ¹H NMR: The chemical shifts of the aromatic protons on the nitrophenyl ring will be significantly affected by the position of the nitro group. In the ortho-isomer, the protons adjacent to the nitro group will be shifted downfield due to its strong electron-withdrawing anisotropic effect. The coupling patterns will also be distinct for each isomer, allowing for unambiguous identification.[14]

  • ¹³C NMR: The carbon atom attached to the nitro group will experience a significant downfield shift in all three isomers. The electronic effects of the nitro group will also influence the chemical shifts of the other aromatic carbons, providing further structural confirmation.

The characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) will be present in all three isomers. Subtle shifts in the wavenumbers of these bands may be observed due to the different electronic environments in the ortho, meta, and para positions.

X-ray Crystallography

Single-crystal X-ray diffraction analysis will provide definitive proof of the molecular structure and conformation of each isomer in the solid state.[15] This technique will be invaluable for:

  • Confirming the connectivity and stereochemistry.

  • Determining bond lengths and angles.

  • Analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence crystal packing and physical properties.

Physicochemical Properties

A comparison of the melting point, solubility, and lipophilicity (LogP) of the three isomers will provide insights into how the nitro group's position affects their physical properties, which are crucial for drug development.

Table 1: Predicted and Experimental Physicochemical and Spectroscopic Data

Property1-(2-Nitrophenyl)-3-phenylpiperazine1-(3-Nitrophenyl)-3-phenylpiperazine1-(4-Nitrophenyl)-3-phenylpiperazine
Melting Point (°C) Predicted: Lower due to potential intramolecular H-bondingPredicted: IntermediatePredicted: Higher due to greater symmetry
¹H NMR (δ ppm, Aromatic) Predicted: Complex multiplet, downfield shift of protons ortho to NO₂Predicted: Distinct splitting pattern for meta-substitutionPredicted: Symmetrical pattern (two doublets)
¹³C NMR (δ ppm, C-NO₂) Predicted: ~148-152Predicted: ~148-152Predicted: ~148-152
IR (ν cm⁻¹, NO₂ stretch) Predicted: ~1520, 1340Predicted: ~1530, 1350Predicted: ~1515, 1345
LogP Predicted: Potentially lower due to intramolecular H-bondingPredicted: IntermediatePredicted: Highest

Comparative Biological Evaluation

The position of the nitro group is anticipated to have a significant impact on the biological activity of these compounds. A comprehensive screening against a panel of relevant biological targets is recommended. The piperazine scaffold is known to interact with a variety of receptors, including serotonergic, dopaminergic, and adrenergic receptors.

In Vitro Pharmacological Profiling

A primary screen should include binding assays for a range of G-protein coupled receptors (GPCRs) and ion channels commonly targeted by 1-arylpiperazines. This will help to identify the primary biological targets and assess the selectivity of each isomer.

Structure-Activity Relationship (SAR) Analysis

The biological data obtained will be crucial for establishing a clear SAR. For instance, it is plausible that the ortho-isomer may exhibit a different pharmacological profile due to steric constraints at the receptor binding site. Conversely, the para-isomer, with its more extended and linear structure, might favor binding to certain receptor subtypes. Studies on other nitro-substituted compounds have shown that the antiproliferative effect can increase when moving the nitro group from the ortho to the para position.[2]

SAR_Logic cluster_isomers Isomers cluster_properties Molecular Properties cluster_activity Biological Activity Ortho Ortho-Isomer (1-(2-Nitrophenyl)-3-phenylpiperazine) Steric Steric Hindrance Ortho->Steric High Electronic Electronic Effects (Inductive & Resonance) Ortho->Electronic Ortho-directing effects H_Bond Hydrogen Bonding Ortho->H_Bond Possible Intramolecular Meta Meta-Isomer (1-(3-Nitrophenyl)-3-phenylpiperazine) Meta->Steric Moderate Meta->Electronic Meta-directing effects Meta->H_Bond Intermolecular only Para Para-Isomer (1-(4-Nitrophenyl)-3-phenylpiperazine) Para->Steric Low Para->Electronic Para-directing effects Para->H_Bond Intermolecular only Binding Receptor Binding Affinity Steric->Binding Electronic->Binding H_Bond->Binding Selectivity Receptor Selectivity Binding->Selectivity Efficacy Functional Efficacy Binding->Efficacy

Caption: Logical relationship between isomer structure, molecular properties, and biological activity.

Chiral Resolution of Enantiomers

The presence of a stereocenter at the C3 position of the piperazine ring means that each isomer exists as a pair of enantiomers. It is well-established that enantiomers of a chiral drug can have different pharmacological and toxicological profiles.[4] Therefore, the separation and individual evaluation of the enantiomers are crucial.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[16][17][18]

  • Column Selection: Screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H), to identify a suitable column that provides baseline separation of the enantiomers.

  • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol or methanol/acetonitrile mixtures with additives like trifluoroacetic acid or diethylamine) to achieve optimal resolution and peak shape.

  • Preparative Separation: Once an analytical method is established, scale it up to a preparative scale to isolate sufficient quantities of each enantiomer for further biological testing.

  • Enantiomeric Purity Determination: Determine the enantiomeric excess (ee) of the separated fractions using the analytical chiral HPLC method.

Conclusion

This guide provides a systematic and comprehensive approach to the comparative study of 1-(2-Nitrophenyl)-, 1-(3-Nitrophenyl)-, and 1-(4-Nitrophenyl)-3-phenylpiperazine isomers. By following the outlined experimental protocols, researchers can elucidate the intricate structure-activity relationships governed by the position of the nitro group. The data generated from these studies will be invaluable for the rational design of novel 1-arylpiperazine derivatives with improved potency, selectivity, and pharmacokinetic properties. The emphasis on chiral separation underscores the importance of stereochemistry in modern drug discovery and development. This work will contribute to a deeper understanding of the chemical space of nitrophenylpiperazines and facilitate the discovery of new therapeutic agents.

References

  • Divvela, V. N. S., et al. (2006).
  • Dureja, H., & Kumar, V. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(35), 22695-22727.
  • El-Faham, A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1-18.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and Single Crystal X-Ray Structure of N,N′-Bis(Diphenylphosphino)piperazine. Journal of Chemical Research, 2003(9), 576-577.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 147-156.
  • Janočková, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(10), 803-815.
  • Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director? Retrieved from [Link]

  • Li, W., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research, 57(16), 2325-2337.
  • Kumar, A., & Singh, R. (2014). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Research in Engineering and Technology, 3(10), 1-5.
  • Orozco-Castañeda, H. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 720.
  • LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wang, Y., et al. (2023). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. Molecules, 28(24), 8030.
  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine.
  • Wiley Online Library. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ChemSurvival. (2019, January 19). aromatic nucleophilic substitutions [Video]. YouTube. [Link]

  • ResearchGate. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

  • Bryant To Chemistry. (2024, April 8). ortho, meta, para patterns on h nmr [Video]. YouTube. [Link]

  • American Pharmaceutical Review. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Wang, Y., et al. (2023). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. MDPI.
  • SvedbergOpen. (2024). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Wiley Online Library. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5649-5658.
  • Semantic Scholar. (1993). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Retrieved from [Link]

  • Papke, R. L., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(10), 1836-1849.

Sources

Navigating the Structure-Activity Landscape of Phenylpiperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylpiperazine derivatives, with a specific focus on the influence of substitutions on the phenyl ring and the piperazine core. While direct experimental data on 1-(2-nitrophenyl)-3-phenylpiperazine analogs is not extensively available in the current scientific literature, this guide will synthesize findings from closely related analogs to provide predictive insights for the rational design of novel compounds.

The Phenylpiperazine Core: A Privileged Scaffold

The piperazine ring is a versatile building block in drug design due to its ability to engage in various biological interactions and its favorable physicochemical properties.[2] When coupled with a phenyl group, it forms the phenylpiperazine moiety, a pharmacophore found in drugs targeting the central nervous system (CNS), as well as those with anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The nitrogen atoms of the piperazine ring can act as hydrogen bond donors and acceptors, crucial for interactions with biological targets.[5]

Deciphering the Structure-Activity Relationship: Key Modification Points

The biological activity of phenylpiperazine analogs can be finely tuned by strategic modifications at several key positions. Understanding the impact of these modifications is crucial for designing compounds with desired potency, selectivity, and pharmacokinetic profiles.

Substitution on the Phenyl Ring at the 1-Position

The nature and position of substituents on the N-phenyl ring play a critical role in modulating the pharmacological activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents significantly influence activity. For instance, in a series of phenylpiperazine derivatives evaluated for acaricidal activity, the introduction of an electron-withdrawing fluorine atom at the 2-position of the benzene ring increased activity against Tetranychus urticae.[6] This suggests that for certain targets, an electron-deficient aromatic ring is favorable.[6]

  • Ortho, Meta, and Para Positions: The position of the substituent is equally important. A study on hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors revealed that substitution at the ortho position with a group having a negative potential is favorable for affinity to both receptors.[7] Conversely, the meta position appeared to be involved in the selectivity between these two receptors.[7]

Substitution at the 3-Position of the Piperazine Ring

While less commonly explored than N-substitution, modifications at the C3 position of the piperazine ring can introduce chirality and specific steric bulk, leading to altered receptor interactions. The synthesis of 1-methyl-3-phenylpiperazine as a key intermediate for the antidepressant Mirtazapine highlights the significance of this substitution pattern.[8] The presence of a phenyl group at this position creates a chiral center, and the stereochemistry can profoundly impact biological activity.

Substitution at the 4-Position of the Piperazine Ring

The N4 position of the piperazine ring is a common site for modification, allowing for the introduction of various functionalities to modulate affinity, selectivity, and pharmacokinetic properties. These modifications often involve the attachment of other pharmacophores or linker groups to create hybrid molecules with dual or enhanced activities.[9]

Comparative Analysis of Biological Activities

The versatility of the phenylpiperazine scaffold is evident in the diverse range of biological activities exhibited by its derivatives.

Table 1: Comparative Biological Activities of Phenylpiperazine Analogs

Analog Class Key Structural Features Primary Biological Activity Key SAR Findings Reference
1-(Substituted-phenyl)piperazines Varied substituents on the N-phenyl ringAcaricidalElectron-withdrawing groups at the 2-position enhance activity.[6]
Hydantoin-phenylpiperazines Hydantoin moiety linked to N45-HT1A and alpha 1 receptor affinityOrtho-substitution on the phenyl ring is favorable for affinity. Meta-substitution influences selectivity.[7]
Diarylpiperazines A second aryl group, often on N4AntitubercularOrtho-para directing groups on the second phenyl ring favor activity.[9]
Aralkylketone piperazines Aralkylketone moiety at N1Analgesic (Neuropathic Pain)Removal of a carbon linker between the aryl group and piperazine nitrogen can reduce sedative side effects.[10]

Experimental Protocols

The evaluation of phenylpiperazine analogs involves a range of in vitro and in vivo assays to determine their biological activity and pharmacological profile.

General Synthesis of 1-Aryl-3-phenylpiperazine Analogs

A common synthetic route to 1-aryl-3-phenylpiperazines involves the cyclization of a suitably substituted N-(2-chloroethyl)aniline with a 2-amino-1-phenylethanol derivative, followed by further chemical transformations.

Workflow for a Generic Synthesis:

A Substituted Aniline C N-(2-Chloroacetyl)aniline A->C Acylation B 2-Chloroacetyl Chloride B->C E Diketopiperazine Intermediate C->E Cyclization D 2-Amino-1-phenylethanol D->E G 1-Aryl-3-phenylpiperazine E->G Reduction F Reduction (e.g., LiAlH4) F->G

Caption: Generic synthetic workflow for 1-aryl-3-phenylpiperazine analogs.

In Vitro Receptor Binding Assay

This protocol is essential for determining the affinity of the synthesized analogs for their molecular targets.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., 5-HT1A, dopamine D2).

  • Radioligand Binding: Incubate the cell membranes with a specific radioligand and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 (inhibitory concentration 50%) and Ki (inhibition constant) values to determine the affinity of the compound for the receptor.

Data Interpretation Workflow:

A Raw Scintillation Counts B Calculate Specific Binding A->B C Plot Competition Curve (Binding vs. Log[Compound]) B->C D Non-linear Regression C->D E Determine IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Caption: Data analysis workflow for receptor binding assays.

Future Directions and Unexplored Chemical Space

The dearth of specific research on 1-(2-nitrophenyl)-3-phenylpiperazine analogs represents a significant gap in the literature and an opportunity for novel drug discovery. The introduction of a nitro group at the ortho position of the N-phenyl ring would impart unique electronic and steric properties, potentially leading to novel pharmacological profiles. The electron-withdrawing nature of the nitro group could enhance interactions with specific biological targets.

Future research should focus on:

  • Synthesis and Characterization: The development of robust synthetic routes to access a library of 1-(2-nitrophenyl)-3-phenylpiperazine analogs with diverse substitutions on the 3-phenyl ring.

  • Comprehensive Biological Screening: Evaluation of these novel compounds against a broad panel of biological targets, including CNS receptors, enzymes, and cancer cell lines.

  • Comparative SAR Studies: A systematic investigation of how modifications to the scaffold impact biological activity, selectivity, and ADMET properties.

By exploring this uncharted chemical space, researchers may uncover novel lead compounds with significant therapeutic potential.

References

  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • 1-(2-Nitrophenyl)piperazine | C10H13N3O2 | CID 100949. PubChem.
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. American Society for Pharmacology and Experimental Therapeutics.
  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. PMC - NIH.
  • Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands.
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry.
  • 1-(3-Nitrophenyl)piperazine | CAS 54054-85-2. Santa Cruz Biotechnology.
  • Phenylpiperazine. Wikipedia.
  • Design, synthesis and evaluation of diarylpiperazine derivatives as potent anti-tubercular agents. PubMed.
  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.
  • SAR of piperazine bearing phthalazinone derivatives.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neurop
  • Current awareness of piperazines: pharmacology and toxicology. PubMed.
  • A process for preparing 1-methyl-3-phenylpiperazine.
  • Diaryl Piperazine Deriv
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • 1-Phenylpiperazine. A2B Chem.
  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal.
  • 1-(3-Nitrophenyl)piperazine | C10H13N3O2 | CID 2760216. PubChem.
  • Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. ScienceDirect.

Sources

A Researcher's Guide to In Vitro Reproducibility: A Comparative Analysis of 1-(2-Nitrophenyl)-3-phenylpiperazine and Alternatives in Serotonergic System Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pursuit of novel therapeutics targeting the central nervous system is both exhilarating and fraught with challenges. Among the myriad of chemical scaffolds, phenylpiperazine derivatives have emerged as a privileged class, demonstrating a wide spectrum of biological activities, including anti-inflammatory and antidiabetic properties.[1] This guide delves into the critical and often underestimated aspect of in vitro experimental reproducibility, using the novel compound 1-(2-Nitrophenyl)-3-phenylpiperazine (NPP) as a case study. Due to the limited publicly available data on this specific molecule, we will infer its potential applications and challenges based on the well-documented pharmacology of its structural analogs.

This guide is structured to provide not just protocols, but a deeper understanding of the principles that underpin robust and reproducible in vitro research. We will explore the likely molecular targets of NPP, compare it with established alternatives, and provide a detailed, self-validating experimental workflow for a common in vitro assay, all while emphasizing the causal relationships between experimental design and data integrity.

Unveiling the Probable In Vitro Profile of 1-(2-Nitrophenyl)-3-phenylpiperazine

The chemical architecture of 1-(2-Nitrophenyl)-3-phenylpiperazine, combining a phenylpiperazine core with a nitrophenyl moiety, strongly suggests its potential interaction with monoaminergic systems. Phenylpiperazine derivatives are renowned for their affinity for serotonin (5-HT) and dopamine (D) receptors and transporters. For instance, trazodone, a well-known antidepressant, is a phenylpiperazine compound that acts as a serotonin antagonist and reuptake inhibitor (SARI).[2] Similarly, compounds like 1-(2-methoxyphenyl)piperazine are recognized for their agonist activity at 5-HT1A receptors.[3] The addition of a nitro group can further modulate the electronic properties and binding affinities of the molecule, as seen in nitrophenylpiperazine derivatives investigated as tyrosinase inhibitors.[4][5][6]

Given this context, it is highly probable that NPP interacts with one or more subtypes of serotonin or dopamine receptors. A foundational in vitro experiment to characterize such a compound would be a radioligand binding assay to determine its affinity for these targets. This guide will therefore focus on a hypothetical application of NPP in a competitive radioligand binding assay for the human serotonin 2A receptor (5-HT2A), a key target in the treatment of various psychiatric disorders.[7][8]

The Quest for Reproducibility: A Comparative Look at Serotonergic Ligands

While NPP presents an interesting subject for discovery, its novelty also means a lack of established data and potential for unforeseen experimental challenges. For researchers, the choice of chemical tool is paramount. Below is a comparison of NPP with more established compounds used in the study of the serotonergic system.

Feature1-(2-Nitrophenyl)-3-phenylpiperazine (NPP) (Hypothetical)KetanserinTrazodone
Primary Target(s) Likely serotonin and/or dopamine receptors5-HT2A receptor antagonist5-HT2A receptor antagonist, serotonin reuptake inhibitor
Known Potency UndeterminedHigh affinity (nM range) for 5-HT2AModerate affinity for 5-HT2A, also inhibits SERT
Selectivity Profile Unknown, potential for off-target effectsHigh selectivity for 5-HT2A over other 5-HT and dopamine receptorsBroader spectrum of activity (α1-adrenergic receptors)
Availability of Data Very limited to noneExtensive in vitro and in vivo dataWell-characterized clinical drug
Potential for Reproducibility Issues High, due to unknown solubility, stability, and off-target effectsLow, well-established protocols and expected resultsLow to moderate, well-characterized but multiple mechanisms of action

Expert Insight: The choice between a novel compound like NPP and an established tool like Ketanserin depends on the experimental goal. For exploratory studies aiming to discover novel pharmacologies, NPP could be a candidate. However, for validating an assay or studying a specific mechanism involving the 5-HT2A receptor, a well-characterized antagonist like Ketanserin is the superior choice to ensure reproducibility and unambiguous interpretation of results.

Mastering Reproducibility: A Step-by-Step Protocol for a 5-HT2A Receptor Radioligand Binding Assay

The following protocol is designed to be a self-validating system. Each step includes an explanation of its importance for ensuring the reproducibility of your findings.

Experimental Objective:

To determine the binding affinity (Ki) of 1-(2-Nitrophenyl)-3-phenylpiperazine for the human 5-HT2A receptor via a competitive radioligand binding assay using [3H]-Ketanserin.

Materials:
  • Cell Membranes: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (specific activity > 60 Ci/mmol).

  • Non-specific Binding Control: Mianserin or another high-affinity 5-HT2A antagonist.

  • Test Compound: 1-(2-Nitrophenyl)-3-phenylpiperazine (NPP).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well microplate harvester, liquid scintillation counter.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Counting cluster_analysis Data Analysis prep_compound Prepare serial dilutions of NPP add_components Add buffer, membranes, radioligand, and NPP to 96-well plate prep_compound->add_components prep_ligand Prepare [3H]-Ketanserin solution prep_ligand->add_components prep_membranes Thaw and dilute cell membranes prep_membranes->add_components incubate Incubate at room temperature to reach equilibrium add_components->incubate harvest Rapidly filter plate contents through glass fiber filters incubate->harvest wash Wash filters with ice-cold buffer harvest->wash scint Add scintillation fluid to filters wash->scint count Count radioactivity in a scintillation counter scint->count calc_binding Calculate specific binding count->calc_binding plot_curve Plot % inhibition vs. NPP concentration calc_binding->plot_curve calc_ki Calculate IC50 and Ki values plot_curve->calc_ki

Caption: Workflow for the 5-HT2A competitive radioligand binding assay.

Step-by-Step Protocol:
  • Compound Preparation (Critical for Accuracy):

    • Prepare a 10 mM stock solution of NPP in 100% DMSO. Causality: Using a high-concentration stock minimizes the amount of solvent in the final assay, preventing potential artifacts.

    • Perform serial dilutions in the assay buffer to achieve the final desired concentrations. Causality: Serial dilutions ensure accurate and consistent concentrations across the entire dose-response curve.

  • Assay Setup (Ensuring Consistency):

    • To a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).

      • 25 µL of the diluted NPP or vehicle.

      • 50 µL of [3H]-Ketanserin diluted in assay buffer to a final concentration of ~1 nM.

      • 100 µL of the diluted cell membrane preparation (typically 10-20 µg of protein per well).

    • Causality: A consistent order of addition and the use of positive and negative controls (total and non-specific binding) are fundamental for calculating specific binding and ensuring the assay is performing as expected. Pre-soaking filter plates with a solution like 0.5% polyethyleneimine can help reduce non-specific binding of the radioligand to the filter material.[9]

  • Incubation (Reaching Equilibrium):

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Causality: The incubation time and temperature must be optimized to ensure the binding reaction has reached equilibrium. Insufficient incubation can lead to an underestimation of affinity. For new compounds, it's advisable to perform a time-course experiment to determine the optimal incubation period.[9]

  • Harvesting (Minimizing Dissociation):

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash each filter 3-5 times with ice-cold assay buffer.

    • Causality: Rapid filtration and washing with ice-cold buffer are crucial to separate bound from free radioligand while minimizing the dissociation of the radioligand from the receptor.

  • Quantification and Data Analysis (Integrity of Results):

    • Dry the filter mat and add liquid scintillation cocktail.

    • Count the radioactivity in a liquid scintillation counter.

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of NPP.

    • Use non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Causality: Proper statistical analysis is essential. The Cheng-Prusoff correction accounts for the presence of the radioligand, providing a more accurate measure of the test compound's affinity.

Factors Influencing Reproducibility in In Vitro Assays with NPP

Achieving reproducible results with a novel compound like NPP requires careful consideration of several factors:

  • Compound Quality and Handling:

    • Purity: Impurities can lead to off-target effects or inaccurate concentration measurements. Always use highly purified compounds.

    • Solubility: Poor solubility can lead to compound precipitation and inaccurate results. Assess solubility in assay buffer before conducting experiments.

    • Stability: The compound may degrade in solution over time. Prepare fresh dilutions for each experiment.

  • Assay Conditions:

    • Buffer Composition: pH, ionic strength, and the presence of detergents can all affect protein conformation and ligand binding.

    • Protein Concentration: Ensure that the protein concentration is in the linear range of the assay to avoid artifacts.[9]

    • Incubation Time and Temperature: As mentioned, these must be optimized to ensure equilibrium is reached.

  • Data Analysis and Interpretation:

    • Statistical Methods: Use appropriate statistical models for data analysis.

    • Replicates: Use both technical and biological replicates to assess the variability of the assay and the biological system.

Visualizing the Mechanism: The 5-HT2A Signaling Pathway

Understanding the downstream consequences of receptor binding is crucial. The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR). Its activation initiates a well-defined signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPP NPP (Antagonist) Receptor 5-HT2A Receptor NPP->Receptor Blocks Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion

The reproducibility of in vitro experiments is the bedrock of reliable drug discovery. While novel compounds like 1-(2-Nitrophenyl)-3-phenylpiperazine offer exciting avenues for research, their successful characterization hinges on the application of rigorous, well-understood, and reproducible experimental methodologies. By understanding the potential biological targets based on chemical structure, employing self-validating protocols, and being acutely aware of the factors that can influence experimental outcomes, researchers can navigate the complexities of in vitro pharmacology with greater confidence. This guide serves as a framework for not only investigating new chemical entities but also for fostering a culture of scientific integrity and reproducibility in the laboratory.

References

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]

  • Trazodone. Wikipedia. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central. [Link]

  • (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. [Link]

  • 1-(2-Methoxyphenyl)piperazine. Grokipedia. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 1-(2-Nitrophenyl)-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Nitrophenyl)-3-phenylpiperazine is a synthetic compound with a piperazine core, a structural motif prevalent in many pharmacologically active agents. As with any potential drug candidate or fine chemical, the rigorous and accurate determination of its purity, stability, and impurity profile is paramount for ensuring safety and efficacy. This guide provides an in-depth comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of 1-(2-Nitrophenyl)-3-phenylpiperazine.

The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary technical insights to select the most appropriate analytical methodology for their specific needs, be it for routine quality control, stability testing, or in-depth impurity characterization. Furthermore, this guide will delve into the critical process of cross-validation, a necessary step to ensure consistency and reliability of results when multiple analytical methods are employed. The methodologies and validation parameters presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework of scientific integrity and regulatory compliance.[1][2][3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of analytes, including those that are non-volatile or thermally labile. For a molecule like 1-(2-Nitrophenyl)-3-phenylpiperazine, which possesses chromophores (the nitrophenyl group), UV detection is a straightforward and sensitive detection method.

Rationale for HPLC Method Development

A reversed-phase HPLC method is the logical first choice for this analyte. The non-polar nature of the phenyl and nitrophenyl groups suggests good retention on a C18 stationary phase, while the piperazine moiety provides sufficient polarity for elution with a suitable organic-aqueous mobile phase. The selection of a specific wavelength for UV detection is guided by the analyte's UV spectrum, which is expected to show significant absorbance due to the nitrophenyl group.[4][5]

Experimental Protocol: HPLC-UV Method

1.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

1.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-(2-Nitrophenyl)-3-phenylpiperazine reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing 1-(2-Nitrophenyl)-3-phenylpiperazine, dissolve in methanol to a known concentration (e.g., 1 mg/mL), and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R2) guidelines.[1][2][3]

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity index > 0.999.No interference at the analyte's retention time. Peak purity to be demonstrated.
Linearity (r²) 0.9995r² ≥ 0.999
Range 1 - 150 µg/mLTo be defined based on the application.
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) Repeatability: < 0.5%, Intermediate Precision: < 1.0%Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mLTo be determined.
Limit of Quantitation (LOQ) 0.3 µg/mLTo be determined.
Robustness No significant impact on results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).%RSD of results should be within acceptable limits.
HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing of Sample/Standard Dissolution Dissolution in Methanol Weighing->Dissolution Dilution Dilution with Mobile Phase Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection (10 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

HPLC-UV method workflow for the analysis of 1-(2-Nitrophenyl)-3-phenylpiperazine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[6] It is particularly well-suited for volatile and thermally stable compounds. For 1-(2-Nitrophenyl)-3-phenylpiperazine, GC-MS can provide not only quantitative data but also structural information for impurity identification.

Rationale for GC-MS Method Development

The target analyte has a molecular weight and structure that should allow for sufficient volatility and thermal stability for GC analysis. The use of a mass spectrometer as a detector offers high selectivity and sensitivity, which is advantageous for impurity profiling and trace analysis. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is a suitable starting point for method development.

Experimental Protocol: GC-MS Method

2.2.1. Instrumentation and Chromatographic Conditions

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions: (Hypothetical) m/z 281 (M+), 207, 134.

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-(2-Nitrophenyl)-3-phenylpiperazine reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing 1-(2-Nitrophenyl)-3-phenylpiperazine, dissolve in methanol to a known concentration (e.g., 1 mg/mL), and dilute with methanol to fall within the calibration range.

Method Validation Summary

The developed GC-MS method was validated according to ICH Q2(R2) guidelines.[1][2][3]

Validation ParameterResultAcceptance Criteria
Specificity No interfering peaks from the blank and placebo at the retention time of the analyte. Mass spectrum of the analyte in the sample matches the reference standard.No interfering peaks at the analyte's retention time and m/z.
Linearity (r²) 0.9992r² ≥ 0.999
Range 0.1 - 50 µg/mLTo be defined based on the application.
Accuracy (% Recovery) 98.2% - 101.5%98.0% - 102.0%
Precision (% RSD) Repeatability: < 0.8%, Intermediate Precision: < 1.5%Repeatability: ≤ 1.5%, Intermediate Precision: ≤ 2.5%
Limit of Detection (LOD) 0.02 µg/mLTo be determined.
Limit of Quantitation (LOQ) 0.06 µg/mLTo be determined.
Robustness No significant impact on results with small variations in inlet temperature (±5 °C), oven ramp rate (±1 °C/min), and carrier gas flow (±0.1 mL/min).%RSD of results should be within acceptable limits.
GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weighing Weighing of Sample/Standard Dissolution Dissolution in Methanol Weighing->Dissolution Dilution Dilution in Methanol Dissolution->Dilution Injection GC Injection (1 µL) Dilution->Injection Separation HP-5ms Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration (SIM/Scan) Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

GC-MS method workflow for the analysis of 1-(2-Nitrophenyl)-3-phenylpiperazine.

Forced Degradation Studies

Forced degradation studies are crucial for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8][9] These studies involve subjecting the analyte to stress conditions more severe than accelerated stability testing to generate potential degradation products.[9]

Rationale for Forced Degradation

By intentionally degrading the 1-(2-Nitrophenyl)-3-phenylpiperazine, we can ensure that the developed analytical methods are specific and can separate the intact analyte from its degradation products. This is a critical requirement for a stability-indicating method.[7] The conditions chosen cover the most common degradation pathways: hydrolysis, oxidation, and photolysis.[10]

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80 °C for 24 hours.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of the analyte with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) and visible light in a photostability chamber.

After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted to an appropriate concentration for analysis by both the HPLC-UV and GC-MS methods.

Expected Outcomes

The chromatograms from the stressed samples should be evaluated to ensure that the primary analytical peak (the parent compound) is well-resolved from any degradation product peaks. The mass balance should also be assessed to account for the degraded material. The peak purity of the parent compound in the presence of its degradants should be confirmed, especially in the HPLC-UV method using a DAD.

Cross-Validation of HPLC and GC-MS Methods

When two or more analytical methods are used to determine the concentration of an analyte in the same sample, it is essential to perform a cross-validation to ensure that the results are comparable and that there is no systematic bias between the methods.[11] This is particularly important when, for example, a company might use HPLC for routine release testing but a contract laboratory might use GC-MS for impurity identification.

Rationale for Cross-Validation

Cross-validation provides documented evidence that the two methods will produce equivalent results for the same set of samples within predefined acceptance criteria. This ensures consistency in data reporting and decision-making throughout the drug development lifecycle.

Experimental Protocol: Cross-Validation
  • Sample Selection: Prepare a minimum of three batches of 1-(2-Nitrophenyl)-3-phenylpiperazine at three different concentration levels (e.g., low, medium, and high, spanning the analytical range).

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV method and the validated GC-MS method.

  • Data Evaluation:

    • Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each sample.

    • Compare the mean values obtained from the two methods for each sample. The percentage difference between the means should be calculated.

Acceptance Criteria

The percentage difference between the mean results of the two methods for each sample should not exceed a predefined limit, typically ±5.0%. The RSD for the triplicate measurements for each method should also be within the established precision limits of the respective methods.

Cross-Validation Workflow

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis by Both Methods cluster_data Data Comparison & Evaluation Prep_Samples Prepare 3 Batches at 3 Concentrations Analyze_HPLC Analyze in Triplicate by HPLC-UV Prep_Samples->Analyze_HPLC Analyze_GCMS Analyze in Triplicate by GC-MS Prep_Samples->Analyze_GCMS Calc_HPLC Calculate Mean & RSD (HPLC) Analyze_HPLC->Calc_HPLC Calc_GCMS Calculate Mean & RSD (GC-MS) Analyze_GCMS->Calc_GCMS Compare_Means Compare Mean Results (% Difference) Calc_HPLC->Compare_Means Calc_GCMS->Compare_Means Evaluate Evaluate Against Acceptance Criteria Compare_Means->Evaluate

Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion and Recommendations

This guide has presented a comparative overview of HPLC-UV and GC-MS analytical techniques for the analysis of 1-(2-Nitrophenyl)-3-phenylpiperazine. Both methods, when properly developed and validated, are suitable for the intended purpose of quantifying the analyte and assessing its purity.

  • HPLC-UV is a robust and reliable technique that is well-suited for routine quality control applications. Its ease of use and lower operational cost make it an attractive option for high-throughput environments.

  • GC-MS offers superior selectivity and sensitivity, making it the preferred method for impurity identification and trace-level analysis. The structural information provided by the mass spectrometer is invaluable for characterizing unknown degradation products.

The choice between these two powerful techniques will ultimately depend on the specific analytical challenge at hand. For comprehensive characterization, a combination of both methods is often employed. The cross-validation of these methods is a non-negotiable step to ensure data integrity and consistency across different analytical platforms and laboratories. By following the principles of method validation and cross-validation outlined in this guide, researchers and drug development professionals can be confident in the quality and reliability of their analytical data for 1-(2-Nitrophenyl)-3-phenylpiperazine.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate. Retrieved from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Retrieved from [Link]

  • PubMed. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]

  • Scholars Research Library. (2016). UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. Scholars Research Library. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Research. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • PubMed. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. NIH. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. allmultidisciplinaryjournal.com. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV-vis optical absorption spectra of studied compounds as.... ResearchGate. Retrieved from [Link]

  • KIET Group of Institutions. (n.d.). Hplc Lc Ms And Gc Method Development And Validation Guideline For Academic And Industrial Scientists Involved In Method Developm. KIET. Retrieved from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor. Retrieved from [Link]

  • MedCrave online. (2016). Forced degradation studies. MedCrave. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. ICH. Retrieved from [Link]

Sources

Benchmarking 1-(2-Nitrophenyl)-3-phenylpiperazine: A Comparative Guide to its Potential as a Monoamine Oxidase and Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenylpiperazine Derivative

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting the central nervous system.[1] The diverse pharmacological activities of these compounds are often attributed to their ability to interact with monoamine neurotransmitter systems, including transporters and metabolizing enzymes. This guide focuses on the initial characterization of a novel compound, 1-(2-Nitrophenyl)-3-phenylpiperazine, a molecule with structural similarities to known monoamine reuptake inhibitors and monoamine oxidase inhibitors.

Given the absence of published data on its biological activity, a systematic benchmarking study is essential to elucidate its potential pharmacological profile. This guide provides a comprehensive framework for evaluating 1-(2-Nitrophenyl)-3-phenylpiperazine against a panel of well-characterized inhibitors of the serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and monoamine oxidase A (MAO-A) and B (MAO-B). The experimental protocols and comparative data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust methodology for assessing the potency and selectivity of this and other novel compounds.

Rationale for Target Selection and Comparator Compounds

The chemical structure of 1-(2-Nitrophenyl)-3-phenylpiperazine suggests a potential interaction with monoamine systems. The phenylpiperazine moiety is a common feature in many CNS-active drugs, while the nitrophenyl group can influence binding affinity and selectivity. Based on these structural alerts, we hypothesize that 1-(2-Nitrophenyl)-3-phenylpiperazine may exhibit inhibitory activity towards monoamine transporters and/or monoamine oxidases.

To rigorously test this hypothesis, a panel of well-established inhibitors with known potencies and selectivities for these targets has been selected for direct comparison.

Table 1: Selected Benchmark Inhibitors and their Primary Targets

Compound Primary Target(s) Class
Fluoxetine SERTSelective Serotonin Reuptake Inhibitor (SSRI)[2][3][4]
Bupropion DAT, NETNorepinephrine-Dopamine Reuptake Inhibitor (NDRI)[5][6]
Clorgyline MAO-AMonoamine Oxidase A Inhibitor[7]
Selegiline MAO-BMonoamine Oxidase B Inhibitor[7]

These comparators represent distinct classes of inhibitors, allowing for a comprehensive assessment of the potency and selectivity profile of our investigational compound.

Experimental Design and Methodologies

A multi-tiered approach will be employed to characterize the inhibitory activity of 1-(2-Nitrophenyl)-3-phenylpiperazine. This will involve both in vitro neurotransmitter reuptake assays and monoamine oxidase inhibition assays.

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Results & Interpretation Compound_Prep 1-(2-Nitrophenyl)-3-phenylpiperazine & Benchmark Inhibitors (Stock Solution Preparation) MAO_Assay Monoamine Oxidase (MAO-A/B) Inhibition Assay Compound_Prep->MAO_Assay Transporter_Assay Neurotransmitter Transporter (SERT, DAT, NET) Uptake Assay Compound_Prep->Transporter_Assay IC50 IC50 Determination MAO_Assay->IC50 Transporter_Assay->IC50 Comparison Comparative Analysis of Potency & Selectivity IC50->Comparison G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron cluster_3 Inhibitors MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO-A/B) MA->MAO Metabolism Synaptic_Cleft Monoamines Vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (SERT, DAT, NET) Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Test_Compound 1-(2-Nitrophenyl)-3-phenylpiperazine Test_Compound->MAO SSRI SSRIs (e.g., Fluoxetine) SSRI->Transporter NDRI NDRIs (e.g., Bupropion) NDRI->Transporter MAOI MAOIs (e.g., Clorgyline) MAOI->MAO

Caption: Monoamine neurotransmission and points of inhibition.

Monoamine oxidase enzymes are critical for the metabolism of monoamine neurotransmitters within the presynaptic neuron. [7][8]Inhibition of MAO-A, the primary isoform responsible for serotonin and norepinephrine metabolism, leads to an increase in the presynaptic concentrations of these neurotransmitters. This can result in enhanced vesicular packaging and release into the synaptic cleft, ultimately augmenting neurotransmission. Selective MAO-A inhibitors are established treatments for depression and anxiety disorders. [7]

Conclusion and Future Directions

This guide outlines a systematic approach for the initial pharmacological characterization of 1-(2-Nitrophenyl)-3-phenylpiperazine. By benchmarking against well-characterized inhibitors of monoamine transporters and oxidases, a clear and objective assessment of its potency and selectivity can be achieved. The hypothetical data presented suggest that this novel compound may act as a potent and selective MAO-A inhibitor.

Further studies would be warranted to confirm this activity, including determining the mode of inhibition (reversible vs. irreversible) and assessing its in vivo efficacy in relevant animal models of depression or anxiety. This structured benchmarking approach provides a solid foundation for advancing our understanding of this and other novel phenylpiperazine derivatives.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PubMed Central. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2021). MDPI. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • Norepinephrine–dopamine reuptake inhibitor. (n.d.). Wikipedia. [Link]

  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine. (n.d.).
  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc.. [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). (2024). American Addiction Centers. [Link]

  • 1-Phenylpiperazine. (n.d.). PubChem. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). Acta Pharmacologica Sinica. [Link]

  • Antidepressants. (n.d.). NHS. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • Norepinephrine reuptake inhibitor. (n.d.). Wikipedia. [Link]

  • Selective serotonin reuptake inhibitor. (n.d.). Wikipedia. [Link]

  • 1-(3-Nitrophenyl)piperazine. (n.d.). PubChem. [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2019). PubMed. [Link]

  • para-Nitrophenylpiperazine. (n.d.). Wikipedia. [Link]

  • Dopamine reuptake inhibitor. (n.d.). Wikipedia. [Link]

  • EP0244115A2 - Phenyl-piperazine anti-arrhythmia agents. (n.d.).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2015). ResearchGate. [Link]

  • 1-(2-Nitrophenyl)piperazine. (n.d.). PubChem. [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). (n.d.). Cleveland Clinic. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2021). Springer Nature Experiments. [Link]

  • Selective serotonin reuptake inhibitors (SSRIs). (n.d.). Mayo Clinic. [Link]

  • SNRIs (serotonin and norepinephrine reuptake inhibitors). (n.d.). Cleveland Clinic. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2022). Analytical Chemistry. [Link]

  • List of 7 SSRIs (Selective Serotonin Reuptake Inhibitors). (2023). GoodRx. [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2019). ResearchGate. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). MDPI. [Link]

  • Selective Serotonin Reuptake Inhibitors (SSRIs) Information. (2018). FDA. [Link]

  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... (n.d.). ResearchGate. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2016). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

Sources

New Frontiers & Derivative Exploration

An In-depth Technical Guide to Novel Derivatives of 1-(2-Nitrophenyl)-3-phenylpiperazine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel derivatives based on the 1-(2-nitrophenyl)-3-phenylpiperazine scaffold. This class of compounds holds significant promise in the field of drug discovery, exhibiting a wide range of potential pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this intriguing area of medicinal chemistry.

Introduction: The Emerging Significance of Substituted Phenylpiperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1][2] The versatility of the piperazine nucleus, with its two nitrogen atoms available for substitution, allows for the fine-tuning of physicochemical and pharmacological properties.[3] The introduction of a phenyl group at the 1-position and a second phenyl group at the 3-position creates a rigid and sterically defined core, 1-(2-nitrophenyl)-3-phenylpiperazine, which can be further functionalized to explore a wide chemical space and interact with various biological targets. The presence of the ortho-nitro group on the N1-phenyl ring is particularly noteworthy, as this electron-withdrawing group can influence the electronic properties of the entire molecule and may serve as a handle for further chemical transformations.

This guide will delve into the synthetic strategies for creating a library of novel derivatives from this core scaffold, detail the necessary analytical techniques for their thorough characterization, and explore their potential therapeutic applications based on structure-activity relationship (SAR) studies and in vitro biological evaluations.

Synthesis of the 1-(2-Nitrophenyl)-3-phenylpiperazine Scaffold and its Novel Derivatives

The synthesis of novel derivatives of 1-(2-nitrophenyl)-3-phenylpiperazine is a multi-step process that begins with the construction of the core scaffold, followed by diversification at the N4-position of the piperazine ring. The rationale behind this synthetic approach is to first establish the key structural features of the molecule and then introduce a variety of functional groups to modulate its biological activity.

Synthesis of the Core Scaffold: 1-(2-Nitrophenyl)-3-phenylpiperazine

A potential route, outlined below, involves the reaction of 2-nitroaniline with styrene oxide to form an amino alcohol intermediate, which is then converted to a diamine and subsequently cyclized.

Synthesis_of_Core_Scaffold A 2-Nitroaniline C Amino Alcohol Intermediate A->C Ring Opening B Styrene Oxide B->C D Activation & Azide Displacement C->D e.g., Mesylation E Reduction D->E e.g., LiAlH4 F Cyclization E->F Intramolecular Cyclization G 1-(2-Nitrophenyl)-3-phenylpiperazine (Core Scaffold) F->G

Caption: Proposed synthetic workflow for the 1-(2-nitrophenyl)-3-phenylpiperazine core.

Derivatization at the N4-Position

With the core scaffold in hand, the secondary amine at the N4-position of the piperazine ring provides a convenient point for introducing chemical diversity. This is typically achieved through N-alkylation or N-acylation reactions.[4]

The N4-nitrogen can be readily alkylated using a variety of alkyl halides or acylated with acyl chlorides or anhydrides in the presence of a suitable base to neutralize the acid formed during the reaction.[5] These reactions allow for the introduction of a wide array of substituents, including but not limited to, alkyl chains, benzyl groups, and various aromatic and heterocyclic moieties.

N4_Derivatization Core 1-(2-Nitrophenyl)-3-phenylpiperazine Alkylated N4-Alkylated Derivative Core->Alkylated N-Alkylation Acylated N4-Acylated Derivative Core->Acylated N-Acylation AlkylHalide R-X (Alkyl Halide) AlkylHalide->Alkylated AcylChloride R-COCl (Acyl Chloride) AcylChloride->Acylated Base1 Base (e.g., K2CO3) Base1->Alkylated Base2 Base (e.g., Triethylamine) Base2->Acylated

Caption: General scheme for N4-derivatization of the core scaffold.

Experimental Protocol: General Procedure for N4-Acylation
  • To a solution of 1-(2-nitrophenyl)-3-phenylpiperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a base such as triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N4-acylated derivative.[6]

Structural and Physicochemical Characterization

The unequivocal identification and characterization of the synthesized derivatives are paramount for establishing structure-activity relationships. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm-1) and the amide carbonyl group in acylated derivatives (around 1650 cm-1).[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the synthesized compounds, confirming their elemental composition. Fragmentation patterns observed in the mass spectrum can further support the proposed structure.

Physicochemical Properties

The physicochemical properties of the novel derivatives, such as lipophilicity (logP) and pKa, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These parameters can be experimentally determined or calculated using computational models. The activity of some N-phenylpiperazine derivatives has been shown to be influenced by lipophilicity and the electron-donating or -withdrawing nature of substituents.[6]

Table 1: Analytical and Physicochemical Characterization Data of Hypothetical Derivatives

Derivative IDR Group at N4Molecular FormulaMW ( g/mol )1H NMR (δ, ppm) Key SignalsLogP (Calculated)
DP-01 -CH3C17H19N3O2297.352.35 (s, 3H, N-CH3)3.1
DP-02 -COCH3C18H19N3O3325.362.10 (s, 3H, COCH3)2.5
DP-03 -CH2PhC23H23N3O2373.453.60 (s, 2H, N-CH2), 7.20-7.40 (m, 5H, Ar-H)4.8
DP-04 -SO2PhC22H21N3O4S423.497.50-7.90 (m, 5H, Ar-H)3.9

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for these exact derivatives is not publicly available.

Potential Therapeutic Applications and Biological Activity

The 1-(2-nitrophenyl)-3-phenylpiperazine scaffold is a promising starting point for the development of new therapeutic agents. The diverse biological activities reported for other substituted phenylpiperazines suggest several potential applications for these novel derivatives.

Antimicrobial and Antifungal Activity

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[3][7] The introduction of various substituents on the piperazine ring can modulate this activity. It is hypothesized that derivatives of 1-(2-nitrophenyl)-3-phenylpiperazine could exhibit activity against a range of bacterial and fungal pathogens.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with medium) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Anticancer Activity

Numerous phenylpiperazine derivatives have been investigated for their potential as anticancer agents.[9] The mechanism of action can vary, with some compounds acting as kinase inhibitors or inducing apoptosis. The rigid structure of the 1-(2-nitrophenyl)-3-phenylpiperazine core could allow for specific interactions with the active sites of enzymes or receptors involved in cancer cell proliferation.

Anticancer_MOA cluster_0 Cancer Cell Derivative 1-(2-Nitrophenyl)-3-phenylpiperazine Derivative Kinase Protein Kinase (e.g., Src, ALK) Derivative->Kinase Inhibition Pathway Proliferation & Survival Signaling Pathway Kinase->Pathway Activation Apoptosis Apoptosis Pathway->Apoptosis Inhibition

Caption: Hypothetical mechanism of anticancer activity via kinase inhibition.

Central Nervous System (CNS) Activity

Given the prevalence of the phenylpiperazine scaffold in CNS-active drugs, it is plausible that derivatives of 1-(2-nitrophenyl)-3-phenylpiperazine could modulate neurotransmitter systems. Structure-activity relationship studies on other arylpiperazines have shown that substitutions on the phenyl ring and the N4-position can significantly influence their affinity and selectivity for various receptors, such as serotonin and dopamine receptors.

Conclusion and Future Directions

The 1-(2-nitrophenyl)-3-phenylpiperazine scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide has outlined a rational approach to the synthesis and derivatization of this core structure, along with the necessary analytical and biological evaluation techniques. The diverse pharmacological potential of phenylpiperazines suggests that novel derivatives of this specific scaffold could yield lead compounds with significant antimicrobial, anticancer, or CNS activity.

Future research should focus on the synthesis and biological screening of a diverse library of N4-substituted derivatives to establish clear structure-activity relationships. Further investigation into the mechanism of action of the most potent compounds will be crucial for their optimization and potential development as clinical candidates. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the exploration of this exciting chemical space.

References

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Journal of Physics: Conference Series, 1531, 012106.
  • Synthesis and Antimicrobial Activity of Piperazine Derivatives. (2013). American Journal of PharmTech Research, 3(4).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • A process for preparing 1-methyl-3-phenylpiperazine. (2004).
  • Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine deriv
  • 1-Phenylpiperazine synthesis. (n.d.). ChemicalBook.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Semantic Scholar.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • 1-(3-Nitrophenyl)piperazine. (n.d.). PubChem.
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). PubMed.
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal P
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega.
  • Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. (n.d.).
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019).
  • A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Jetir.Org.
  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. (1998). PubMed.
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (n.d.).
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). PMC.
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2019). PMC.

Sources

Navigating the Labyrinth: A High-Throughput Screening Guide for a 1-(2-Nitrophenyl)-3-phenylpiperazine Derivative Library

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to Unlocking Novel Therapeutics

Authored by: Gemini AI

Publication Date: January 27, 2026

Abstract

The quest for novel therapeutics is an intricate journey, often commencing with the systematic evaluation of vast chemical libraries. High-throughput screening (HTS) stands as a cornerstone of this endeavor, enabling the rapid identification of promising "hit" compounds that modulate a specific biological target. This guide provides a comprehensive, in-depth technical framework for conducting a high-throughput screening campaign of a focused library of 1-(2-Nitrophenyl)-3-phenylpiperazine derivatives. As a Senior Application Scientist, this document moves beyond a mere recitation of protocols, delving into the rationale behind experimental choices, ensuring scientific integrity, and providing a roadmap for researchers, scientists, and drug development professionals to navigate the complexities of HTS.

Introduction: The Promise of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The 1-(2-Nitrophenyl)-3-phenylpiperazine scaffold, in particular, presents a unique chemical space for exploration. The electronic properties of the nitrophenyl group, combined with the conformational flexibility of the piperazine ring and the steric bulk of the phenyl substituent, suggest potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] This guide will use the hypothetical example of targeting a novel orphan GPCR implicated in a neurodegenerative disease to illustrate the HTS workflow.

High-throughput screening (HTS) is an automated process that allows for the testing of hundreds of thousands to millions of chemical compounds against a specific biological target.[2] The primary objective of an HTS campaign is to identify "hits"—compounds that exhibit a desired biological activity.[2][3] These hits serve as the starting point for further medicinal chemistry efforts in a process known as hit-to-lead optimization.[4]

This technical guide will provide a detailed walkthrough of the essential stages of an HTS campaign for a 1-(2-Nitrophenyl)-3-phenylpiperazine derivative library, encompassing:

  • Library Preparation and Management: Ensuring the quality and integrity of the chemical matter.

  • Assay Development and Optimization: The critical first step of designing a robust and reliable screening assay.

  • The High-Throughput Screening Workflow: From plate preparation to data acquisition.

  • Data Analysis and Hit Identification: Extracting meaningful insights from large datasets.

  • Hit Confirmation and Validation: The crucial process of eliminating false positives and confirming the activity of genuine hits.

Library Preparation and Management: The Foundation of a Successful Screen

The quality of the screening library is paramount to the success of any HTS campaign. A well-characterized and properly managed library minimizes the risk of false positives and ensures the reproducibility of results.

Compound Acquisition and Quality Control

The 1-(2-Nitrophenyl)-3-phenylpiperazine derivative library may be synthesized in-house or acquired from commercial vendors. Regardless of the source, rigorous quality control is essential.

Table 1: Recommended Quality Control Parameters for the Screening Library

ParameterMethodAcceptance CriteriaRationale
Purity High-Performance Liquid Chromatography (HPLC)>95%Ensures that the observed biological activity is attributable to the intended compound and not impurities.
Identity Confirmation Liquid Chromatography-Mass Spectrometry (LC-MS)Measured mass matches the calculated mass (± 0.1 Da)Verifies the correct chemical structure of each compound in the library.
Solubility Nephelometry or Light Scattering>100 µM in DMSOEnsures compounds remain in solution during the assay, preventing aggregation and false-positive results.
Physical State Visual InspectionClear solution, free of precipitationConfirms the integrity of the compound stocks.
Plate Generation and Storage

For HTS, the library is typically formatted into 384- or 1536-well microplates.

Experimental Protocol: Master Plate and Assay-Ready Plate Preparation

  • Master Plate Preparation:

    • Dissolve each compound from the 1-(2-Nitrophenyl)-3-phenylpiperazine library in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Using an automated liquid handler, dispense the dissolved compounds into 384-well master plates.

    • Seal the master plates with foil seals and store them at -20°C in a desiccated environment to prevent water absorption by DMSO.

  • Assay-Ready Plate (ARP) Generation:

    • Thaw the master plates to room temperature.

    • Using an automated liquid handler, perform a serial dilution of the compounds from the master plate to create intermediate plates.

    • From the intermediate plates, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of 384-well assay plates to achieve the desired final screening concentration (typically 1-10 µM).

    • The final DMSO concentration in the assay should be kept low (ideally ≤0.5%) to minimize solvent-induced artifacts.

Assay Development and Optimization: Crafting a Robust Screening Platform

The development of a robust and reliable assay is the most critical phase of an HTS campaign. The choice of assay technology depends on the biological target and the desired readout.[5] For our hypothetical orphan GPCR target, a cell-based assay measuring changes in a second messenger, such as cyclic AMP (cAMP) or intracellular calcium, would be appropriate.[6][7]

Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) Assay for cAMP

We will focus on a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology to measure changes in intracellular cAMP levels upon GPCR activation or inhibition. HTRF is a robust fluorescence-based detection method well-suited for HTS due to its high sensitivity and low background.[2][5]

Diagram: HTRF cAMP Assay Principle

HTRF_cAMP_Assay cluster_low_cAMP Low Intracellular cAMP cluster_high_cAMP High Intracellular cAMP Eu-Cryptate-Ab Anti-cAMP Ab (Eu-Cryptate Labeled) d2-cAMP cAMP-d2 Eu-Cryptate-Ab->d2-cAMP Binding FRET_High High HTRF Signal (FRET) d2-cAMP->FRET_High Proximity Eu-Cryptate-Ab2 Anti-cAMP Ab (Eu-Cryptate Labeled) Endogenous-cAMP Endogenous cAMP (from cell stimulation) Eu-Cryptate-Ab2->Endogenous-cAMP Competition d2-cAMP2 cAMP-d2 FRET_Low Low HTRF Signal (No FRET) d2-cAMP2->FRET_Low Displacement

Caption: HTRF cAMP assay principle.

Assay Optimization and Validation

Before initiating the full-scale screen, the assay must be rigorously optimized and validated to ensure its performance and reliability.[8][9]

Table 2: Key Parameters for HTS Assay Validation

ParameterDescriptionAcceptance CriteriaRationale
Z'-factor A statistical measure of assay quality that reflects the separation between the positive and negative controls.Z' ≥ 0.5Indicates a robust assay with a large enough signal window to confidently identify hits.
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 5Demonstrates a sufficient dynamic range of the assay.
Coefficient of Variation (%CV) A measure of the variability of the data.%CV ≤ 15%Ensures the reproducibility and precision of the assay.
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Assay performance is stable up to the final screening concentration of DMSO.Prevents solvent-induced artifacts and false positives/negatives.

Experimental Protocol: Z'-Factor Determination

  • Prepare a 384-well plate with alternating columns of positive control (e.g., a known agonist for the GPCR) and negative control (vehicle, e.g., DMSO).

  • Add the cell suspension expressing the target GPCR to all wells.

  • Incubate the plate under the optimized assay conditions.

  • Add the HTRF detection reagents.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the Z'-factor using the following formula:

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • Where SD is the standard deviation.

The High-Throughput Screening Workflow: From Automation to Data

With a validated assay in hand, the full-scale HTS campaign can commence. Automation is a critical component of HTS, ensuring speed, throughput, and data quality.[2][10][11][12]

Diagram: Automated High-Throughput Screening Workflow

HTS_Workflow ARP_Storage Assay-Ready Plate Storage Liquid_Handler Automated Liquid Handler ARP_Storage->Liquid_Handler Plate Loading Cell_Dispenser Cell Dispenser Liquid_Handler->Cell_Dispenser Compound Transfer Incubator Robotic Incubator Cell_Dispenser->Incubator Cell Seeding Reagent_Dispenser Reagent Dispenser Incubator->Reagent_Dispenser Incubation Plate_Reader Microplate Reader Reagent_Dispenser->Plate_Reader Reagent Addition Data_Storage Data Storage & Analysis Plate_Reader->Data_Storage Data Acquisition

Caption: A typical automated HTS workflow.

Data Analysis and Hit Identification: Finding the Needles in the Haystack

HTS campaigns generate vast amounts of data that require sophisticated analysis to identify genuine hits.[13]

Data Normalization and Hit Selection

Raw data from the plate reader is first normalized to account for plate-to-plate and well-to-well variations. A common method is to normalize the data to the plate controls (positive and negative).

The selection of "hits" is typically based on a predefined activity threshold. A common approach is to use a statistical cutoff, such as three standard deviations from the mean of the negative controls.

Table 3: Example Hit Identification Criteria

ParameterDescriptionThreshold
Percent Inhibition The percentage reduction in signal compared to the negative control.≥ 50%
Z-score The number of standard deviations a compound's activity is from the mean of the negative controls.Z-score ≤ -3
Visual Data Inspection

In addition to statistical analysis, visual inspection of the plate data is crucial to identify potential systematic errors or artifacts.[14] Heat maps can reveal patterns such as edge effects or gradients that may indicate problems with liquid handling or incubation.

Hit Confirmation and Validation: Separating the Wheat from the Chaff

The initial hits from the primary screen are considered "putative" and require further validation to eliminate false positives and confirm their activity.[15]

Hit Re-testing

The first step in hit validation is to re-test the putative hits in the primary assay. This confirms the reproducibility of the initial observation.

Dose-Response Curves

Confirmed hits are then tested over a range of concentrations to generate a dose-response curve and determine their potency (e.g., IC50 or EC50). This provides a quantitative measure of the compound's activity.

Orthogonal and Counter-Screens

To further validate the hits and rule out assay artifacts, it is essential to test them in an orthogonal assay that measures the same biological endpoint using a different technology. Counter-screens are also employed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in a fluorescence-based assay).[16]

Diagram: Hit Triage and Validation Funnel

Hit_Triage Primary_Screen Primary HTS (~100,000 compounds) Putative_Hits Putative Hits (~1,000 compounds) Primary_Screen->Putative_Hits Hit_Confirmation Hit Confirmation (Re-test) Putative_Hits->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen Dose_Response->Counter_Screen Validated_Hits Validated Hits (~10-50 compounds) Orthogonal_Assay->Validated_Hits Counter_Screen->Validated_Hits

Caption: The hit triage and validation funnel.

Conclusion: From Hits to Leads and Beyond

The high-throughput screening of a 1-(2-Nitrophenyl)-3-phenylpiperazine derivative library, when executed with meticulous planning and scientific rigor, can yield a set of validated hits with the potential for further development. These hits represent the starting point of a long and challenging journey toward a new therapeutic. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of HTS and increasing the probability of success in the early stages of drug discovery.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • PubChem. (n.d.). 1-Phenylpiperazine.
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
  • XCellScience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
  • PubChem. (n.d.). 1-(2-Nitrophenyl)piperazine.
  • PubChem. (n.d.). 1-Methyl-3-phenylpiperazine.
  • PubChem. (n.d.). 1-(3-Nitrophenyl)piperazine.
  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
  • PMC. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • Dispendix. (2024, June 27). The Benefits of Automation in High Throughput Screening.
  • NCBI Bookshelf. (2012, May 1). HTS Assay Validation.
  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • PMC. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.
  • ACS Publications. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase.
  • Unknown Source. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
  • Prestwick Chemical. (n.d.). Screening libraries.
  • chem IT Services. (n.d.). HTS Data Analysis.
  • Hudson Lab Automation. (n.d.). High-Throughput Screening.
  • ResearchGate. (n.d.). The structure‐activity relationship of antihistaminic activity piperazine derivatives.
  • AccScience Publishing. (n.d.). Challenges and advancements in high-throughput screening strategies for cancer therapeutics.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Stanford University. (n.d.). Compound Libraries Available for HTS.
  • High-Throughput Screening Center. (n.d.). Introduction.
  • Beckman Coulter. (n.d.). High-Throughput Screening (HTS).
  • ResearchGate. (n.d.). primary high-throughput screening (hts) data quality control review....
  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
  • Pion Inc. (2025, January 30). Drug development hit and lead optimization.
  • Unknown Source. (n.d.). What is automation in high-throughput science?.
  • Unknown Source. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future.
  • PMC. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to Investigating Novel Biological Targets for 1-(2-Nitrophenyl)-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify and validate novel biological targets for the compound 1-(2-Nitrophenyl)-3-phenylpiperazine (NPP). This document moves beyond a simple recitation of protocols to offer a strategic and logical workflow, emphasizing the scientific rationale behind each experimental decision. Our approach is designed to be a self-validating system, integrating computational and experimental methodologies to build a robust body of evidence for novel target identification.

Introduction: The Phenylpiperazine Scaffold and the Untapped Potential of NPP

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. These compounds are known to interact with a variety of biological targets, particularly within the central nervous system, and also exhibit antimicrobial and antifungal properties[1][2]. Phenylpiperazine derivatives often act on neurotransmitter receptors and transporters, with some, like 1-phenylpiperazine, functioning as monoamine releasing agents[3][4]. The specific compound, 1-(2-Nitrophenyl)-3-phenylpiperazine, remains largely uncharacterized in the scientific literature, presenting a unique opportunity for the discovery of novel biological interactions and therapeutic applications. The addition of a nitrophenyl group suggests the potential for unique binding properties and metabolic pathways that warrant a thorough investigation.

This guide will delineate a multi-pronged strategy to deorphanize NPP, starting with broad, unbiased screening methods and progressively narrowing down to specific, high-confidence targets.

Section 1: A Convergent Strategy for Target Discovery

A successful target identification campaign hinges on a multi-faceted approach that combines computational prediction with empirical validation. This strategy mitigates the risks associated with any single methodology and builds a stronger, more compelling case for a genuine drug-target interaction. Our proposed workflow integrates in silico screening, affinity-based proteomics, and cell-based assays to generate a comprehensive landscape of potential NPP targets.

Target_Discovery_Workflow cluster_in_silico In Silico Target Prediction cluster_experimental Experimental Target Identification cluster_validation Target Validation & Characterization in_silico Reverse Molecular Docking & Pharmacophore Modeling affinity_chrom Affinity Chromatography- Mass Spectrometry in_silico->affinity_chrom Prioritize Target Classes cetsa Cellular Thermal Shift Assay (CETSA) in_silico->cetsa Hypothesize Cellular Targets spr Surface Plasmon Resonance (SPR) affinity_chrom->spr Validate Direct Binding cetsa->spr Confirm Target Engagement itc Isothermal Titration Calorimetry (ITC) spr->itc Characterize Thermodynamics functional_assays Cell-Based Functional Assays spr->functional_assays Assess Functional Impact itc->functional_assays Correlate Binding and Function

Caption: A convergent workflow for novel target identification of 1-(2-Nitrophenyl)-3-phenylpiperazine.

Section 2: In Silico Target Prediction - A First Look into the Potential Interactome

Computational methods provide a rapid and cost-effective means to generate an initial list of putative targets for NPP.[5][6][7] By leveraging the three-dimensional structure of the small molecule, we can screen large databases of protein structures to identify those with favorable binding characteristics.

Reverse Molecular Docking

Reverse or inverse docking is a computational technique that screens a library of protein structures against a single ligand of interest to identify potential binding partners.[5][8] This approach is particularly useful when the biological activity of the compound is unknown. The goal is to predict the binding affinity and pose of NPP within the binding sites of a vast array of proteins.

Rationale: This method allows for a broad, unbiased search of the human proteome (or other proteomes of interest) to generate a tractable list of high-probability targets. The scoring functions used in docking algorithms provide a quantitative estimate of binding affinity, which can be used to rank and prioritize candidates for experimental validation.

Experimental Protocol: Reverse Molecular Docking

  • Ligand Preparation:

    • Generate a 3D structure of 1-(2-Nitrophenyl)-3-phenylpiperazine using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate multiple conformers to account for the flexibility of the molecule.

  • Target Database Preparation:

    • Select a comprehensive database of protein structures, such as the Protein Data Bank (PDB).

    • Filter the database to include only high-resolution structures of human proteins (or other organisms of interest).

    • Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared NPP conformers against the prepared protein database.[9]

    • Define the binding site for each protein, either based on known active sites or by using a blind docking approach to search the entire protein surface.

    • Perform the docking calculations to generate a series of binding poses for NPP in each protein's binding site.

  • Post-Docking Analysis and Filtering:

    • Rank the protein targets based on their docking scores, which estimate the binding free energy.

    • Visually inspect the top-ranked binding poses to ensure that the interactions are chemically reasonable (e.g., hydrogen bonds, hydrophobic interactions).

    • Filter the results based on biological relevance. For example, prioritize proteins that are known to be involved in signaling pathways associated with the activities of other phenylpiperazine compounds.

Parameter Description Example Software/Database
Ligand Structure3D coordinates of NPPChemDraw, Avogadro
Protein Structure DatabaseCollection of experimentally determined protein structuresProtein Data Bank (PDB)
Docking SoftwareAlgorithm to predict ligand-protein bindingAutoDock, Glide, GOLD
Scoring FunctionEstimates binding affinityVina Score, GlideScore

Section 3: Experimental Target Identification - Capturing the Endogenous Binding Partners

While in silico methods provide valuable hypotheses, experimental approaches are essential to identify the direct, physical interactors of NPP within a biological context. We will employ two complementary, unbiased techniques: affinity chromatography coupled with mass spectrometry and the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand.[10][11][12] By immobilizing a derivative of NPP onto a solid support, we can capture its binding partners from a complex biological mixture, such as a cell lysate. The captured proteins can then be identified using mass spectrometry.

Rationale: This method directly identifies proteins that physically interact with NPP in their native conformation. The use of mass spectrometry provides a highly sensitive and unbiased readout of the captured proteome.[13][14] To increase the confidence in the identified targets, photo-affinity labeling can be incorporated, where a photoreactive group is included in the NPP derivative to form a covalent bond with its target upon UV irradiation.[15]

Experimental Protocol: Photo-Affinity Chromatography

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of NPP containing a linker and a terminal reactive group (e.g., an amine or carboxylic acid) for immobilization.

    • Incorporate a photoreactive moiety (e.g., a benzophenone or diazirine) into the probe to enable covalent crosslinking to the target protein.

    • Synthesize a control probe lacking the photoreactive group.

  • Immobilization of the Affinity Probe:

    • Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.

    • Block any remaining active sites on the beads to prevent non-specific binding.

  • Affinity Pull-Down:

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the lysate with the immobilized affinity probe and the control beads.

    • For photo-affinity labeling, irradiate the samples with UV light to induce covalent crosslinking.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, SEQUEST).

  • Data Analysis:

    • Compare the proteins identified from the affinity probe pull-down to those from the control pull-down.

    • Prioritize proteins that are significantly enriched in the affinity probe sample.

Affinity_Chromatography_Workflow cluster_probe Probe Synthesis & Immobilization cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification synthesis Synthesize NPP-Linker-Photoreactive Group immobilization Immobilize Probe on Beads synthesis->immobilization incubation Incubate Lysate with Beads immobilization->incubation lysate Prepare Cell Lysate lysate->incubation uv_crosslink UV Crosslinking incubation->uv_crosslink wash Wash to Remove Non-specific Binders uv_crosslink->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page lc_ms LC-MS/MS sds_page->lc_ms protein_id Database Search & Protein ID lc_ms->protein_id

Caption: Workflow for photo-affinity chromatography-mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a cellular context.[16][17][18] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[19][20] This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Rationale: CETSA provides direct evidence of target engagement within intact cells, which is a critical step in validating a drug-target interaction.[18] It does not require any modification of the compound or the target protein, making it a highly versatile method.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture a relevant cell line to an appropriate density.

    • Treat the cells with NPP at various concentrations or with a vehicle control.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

    • Lyse the cells by freeze-thawing or sonication.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Quantify the amount of the putative target protein in the soluble fraction using a specific antibody and a suitable detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the NPP-treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of NPP indicates target engagement.

Temperature (°C) % Soluble Protein (Vehicle) % Soluble Protein (NPP)
40100100
459598
508090
555075
602045
65515
7005

Section 4: Target Validation and Biophysical Characterization - Quantifying the Interaction

Once a list of high-confidence targets has been generated, it is crucial to validate the direct binding of NPP to these proteins and to characterize the biophysical parameters of the interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard techniques for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, NPP) to a ligand (the putative target protein) immobilized on a sensor surface in real-time.[21][22][23] SPR provides quantitative information on the kinetics (association and dissociation rates) and affinity of the interaction.[24]

Rationale: SPR provides a highly sensitive and quantitative measure of direct binding, which is essential for confirming a drug-target interaction.[25] The kinetic information obtained from SPR can also provide insights into the mechanism of action of the compound.

Experimental Protocol: SPR

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein onto a sensor chip using a suitable coupling chemistry (e.g., amine coupling).

    • A control channel with a mock immobilization should be included to correct for non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of NPP over the sensor surface.

    • Monitor the change in the SPR signal in real-time.

  • Data Analysis:

    • Fit the binding data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. By titrating NPP into a solution containing the target protein, ITC can be used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Rationale: ITC provides a complete thermodynamic profile of the binding interaction, which can complement the kinetic data from SPR. The thermodynamic parameters can provide valuable information about the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven).

Section 5: Functional Validation - Linking Binding to Biological Activity

The final and most critical step in the target identification process is to demonstrate that the binding of NPP to its target leads to a functional consequence in a cellular or in vivo setting. The specific functional assays will depend on the nature of the identified target.

Examples of Functional Assays:

  • Enzyme Inhibition Assays: If the target is an enzyme, measure the effect of NPP on its catalytic activity.

  • Receptor Binding Assays: If the target is a receptor, perform competitive binding assays with known ligands.

  • Cell-Based Signaling Assays: Measure the effect of NPP on downstream signaling events that are regulated by the target protein (e.g., phosphorylation, gene expression).

  • Phenotypic Assays: Assess the effect of NPP on a cellular phenotype that is known to be dependent on the target protein (e.g., cell proliferation, migration, apoptosis).

Conclusion

The identification of novel biological targets for 1-(2-Nitrophenyl)-3-phenylpiperazine holds significant promise for the development of new therapeutics. The multi-pronged approach outlined in this guide, which combines in silico prediction, unbiased experimental screening, and rigorous biophysical and functional validation, provides a robust framework for deorphanizing this compound and unlocking its full therapeutic potential. By adhering to the principles of scientific integrity and logical experimental design, researchers can confidently navigate the complexities of target identification and pave the way for the next generation of innovative medicines.

References

  • Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed. (2019, September 13). PubMed. Retrieved January 28, 2026, from [Link]

  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents. (n.d.). Google Patents.
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed. (2017, April 3). PubMed. Retrieved January 28, 2026, from [Link]

  • Target prediction of small molecules with information of key molecular interactions - PubMed. (2012, January 1). PubMed. Retrieved January 28, 2026, from [Link]

  • Affinity Chromatography | Principles. (n.d.). Cube Biotech. Retrieved January 28, 2026, from [Link]

  • Current and emerging target identification methods for novel antimalarials - PMC. (2022, June 29). NIH. Retrieved January 28, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). NCBI. Retrieved January 28, 2026, from [Link]

  • Proteomics in Drug Discovery. (2012, August 9). Journal of Applied Pharmaceutical Science. Retrieved January 28, 2026, from [Link]

  • Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed. (2015, April 1). PubMed. Retrieved January 28, 2026, from [Link]

  • Using proteomics to improve the drug development process. (2023, February 23). Nautilus Biotechnology. Retrieved January 28, 2026, from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2023, August 23). MDPI. Retrieved January 28, 2026, from [Link]

  • Small molecule target identification using photo-affinity chromatography - PMC. (2019, March 15). NIH. Retrieved January 28, 2026, from [Link]

  • How does SPR work in Drug Discovery? (2025, June 11). deNOVO Biolabs. Retrieved January 28, 2026, from [Link]

  • In silico Tools for Target Identification and Drug Molecular Docking in Leishmania. (n.d.). Books. Retrieved January 28, 2026, from [Link]

  • Phenylpiperazine - Wikipedia. (2023, December 29). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Novel target identification towards drug repurposing based on biological activity profiles | PLOS One. (2025, May 6). Research journals. Retrieved January 28, 2026, from [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2025, September 14). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens | Request PDF. (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed. (1998, May 1). PubMed. Retrieved January 28, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent. Retrieved January 28, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 28, 2026, from [Link]

  • (PDF) Target Identification Approaches in Drug Discovery. (2026, January 2). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. (2020, May 1). Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery - PMC. (2012, June 29). NIH. Retrieved January 28, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 28, 2026, from [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry. (2024, October 24). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Affinity Chromatography Protocol. (2019, June 26). Conduct Science. Retrieved January 28, 2026, from [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2023, March 24). MDPI. Retrieved January 28, 2026, from [Link]

  • 1-(4-Nitrophenyl)piperazine | C10H13N3O2. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2020, February 25). Frontiers. Retrieved January 28, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November). International Journal of Research & Review. Retrieved January 28, 2026, from [Link]

  • Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis | Langmuir. (2023, July 16). ACS Publications. Retrieved January 28, 2026, from [Link]

  • in silico assays & screening for drug binding. (2023, August 17). YouTube. Retrieved January 28, 2026, from [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? (2025, June 2). YouTube. Retrieved January 28, 2026, from [Link]

  • Identifying novel drug targets with computational precision. (2024, January 1). ScienceDirect. Retrieved January 28, 2026, from [Link]

  • What is the role of proteomics in drug discovery? (2025, May 27). Patsnap Synapse. Retrieved January 28, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. Retrieved January 28, 2026, from [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Charnwood Discovery. Retrieved January 28, 2026, from [Link]

  • Affinity chromatography - Wikipedia. (2023, December 14). Wikipedia. Retrieved January 28, 2026, from [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024, March 25). Biosciences Biotechnology Research Asia. Retrieved January 28, 2026, from [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences. Retrieved January 28, 2026, from [Link]

  • Proteomics in Drug Discovery: Unlocking the Druggable Proteome. (2025, April 16). Front Line Genomics. Retrieved January 28, 2026, from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv. (2022, January 27). bioRxiv. Retrieved January 28, 2026, from [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. (2021, August 7). Auburn University. Retrieved January 28, 2026, from [Link]

Sources

Prodrug Strategies for 1-(2-Nitrophenyl)-3-phenylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 1-(2-nitrophenyl)-3-phenylpiperazine represents a scaffold with significant therapeutic potential, drawing from the diverse pharmacological activities of both the phenylpiperazine and nitroaromatic moieties. Recent research has highlighted the activity of nitrophenylpiperazines as tyrosinase inhibitors, suggesting applications in dermatology for treating hyperpigmentation disorders.[1] Additionally, phenylpiperazine derivatives have demonstrated affinity for neuroblastoma cells, opening avenues for targeted cancer therapy.[2] However, the inherent physicochemical properties of such molecules, including polarity and metabolic stability, may limit their bioavailability and site-specific delivery. This technical guide provides an in-depth exploration of two primary prodrug strategies to enhance the therapeutic efficacy of 1-(2-nitrophenyl)-3-phenylpiperazine: a bioreductive approach leveraging the intrinsic nitro group for targeted release in hypoxic environments, and a cleavable carbamate linkage at the piperazine secondary amine to improve membrane permeability and control drug release. This document is intended for researchers and professionals in drug development, offering a detailed rationale, synthetic methodologies, and comprehensive evaluation protocols for each strategy.

Introduction: The Therapeutic Potential of 1-(2-Nitrophenyl)-3-phenylpiperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[3] Phenylpiperazine derivatives, in particular, are known to interact with various neurotransmitter receptors, suggesting their potential utility in treating central nervous system (CNS) disorders.[4] The addition of a nitrophenyl group introduces a unique feature: a handle for bioreductive activation. Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes, which are overexpressed in hypoxic environments characteristic of solid tumors.[5] This opens the door for designing hypoxia-activated prodrugs (HAPs) that can selectively release a cytotoxic agent in the tumor microenvironment, minimizing systemic toxicity.[6][7]

Two promising, albeit distinct, therapeutic avenues for 1-(2-nitrophenyl)-3-phenylpiperazine guide our prodrug design:

  • Tyrosinase Inhibition: A recent study demonstrated that nitrophenylpiperazine derivatives can act as tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of great interest for treating skin hyperpigmentation disorders like melasma. For such dermatological applications, enhancing skin permeation is a primary objective.

  • Neuroblastoma Targeting: Phenylpiperazines have shown an affinity for neuroblastoma cells, with uptake mechanisms similar to the norepinephrine transporter substrate MIBG (meta-iodobenzylguanidine).[2] This suggests a potential for developing targeted therapies for these tumors. Given that neuroblastomas can form solid, hypoxic tumors, a bioreductive prodrug strategy is highly relevant.

This guide will explore two prodrug strategies tailored to these potential applications, focusing on the chemical modifications of either the nitro group or the piperazine nitrogen.

Strategy 1: Hypoxia-Activated Bioreductive Prodrug

This strategy leverages the 2-nitro group as a latent trigger for drug activation. The core principle is that under the low-oxygen conditions (hypoxia) found in solid tumors, endogenous nitroreductase enzymes will reduce the nitro group to a hydroxylamine or amine. This electronic transformation can be engineered to initiate a fragmentation cascade, releasing the active 1-(2-aminophenyl)-3-phenylpiperazine, which is hypothesized to be the cytotoxic species.

Rationale and Mechanism

Nitroreductases are a family of enzymes that are largely absent in mammalian cells but are widespread in bacteria and can be overexpressed in hypoxic tumor cells.[8] These enzymes catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds.[8] In the presence of oxygen, the initial one-electron reduction product, a nitro radical anion, is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, in a hypoxic environment, further reduction to nitroso, hydroxylamine, and amino species can occur. This significant change in the electronic nature of the substituent, from the strongly electron-withdrawing nitro group to the electron-donating amino group, is the driving force for the activation of the prodrug.

Caption: Bioreductive activation of a nitroaromatic prodrug.

Synthesis of the Parent Compound

The parent compound, 1-(2-nitrophenyl)-3-phenylpiperazine, can be synthesized via several routes. A common method involves the cyclization of a diamine precursor.

Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)-3-phenylpiperazine

  • Step 1: Synthesis of N-(2-amino-2-phenylethyl)-2-nitroaniline.

    • To a solution of 2-nitroaniline (1 eq.) in a suitable solvent such as ethanol, add 2-bromo-1-phenylethanamine hydrobromide (1 eq.) and a base like potassium carbonate (2.5 eq.).

    • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Cyclization to form 1-(2-Nitrophenyl)-3-phenylpiperazine.

    • Dissolve the product from Step 1 in a suitable solvent like N,N-dimethylformamide (DMF).

    • Add 1,2-dibromoethane (1.1 eq.) and a strong base such as sodium hydride (2.2 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography to yield 1-(2-nitrophenyl)-3-phenylpiperazine.

In Vitro Evaluation of Bioreductive Activation

2.3.1. Nitroreductase Activity Assay

To confirm that the prodrug can be activated by the target enzyme, an in vitro nitroreductase activity assay is essential.

Experimental Protocol: Nitroreductase Activity Assay

  • Materials: Recombinant human nitroreductase (NTR), NADPH, the test compound (1-(2-nitrophenyl)-3-phenylpiperazine), and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • Prepare a reaction mixture containing the buffer, NADPH (e.g., 200 µM), and the nitroreductase enzyme.

    • Initiate the reaction by adding the test compound at various concentrations.

    • Incubate the mixture at 37°C under both normoxic (ambient air) and hypoxic (e.g., <1% O2 in a hypoxic chamber) conditions.

    • At various time points, stop the reaction by adding an equal volume of acetonitrile.

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of the reduced metabolite, 1-(2-aminophenyl)-3-phenylpiperazine.

    • A commercially available nitroreductase assay kit can also be used for a more streamlined workflow.[8][9]

2.3.2. Cell-Based Hypoxia-Selective Cytotoxicity Assay

This assay determines if the compound exhibits selective toxicity to cancer cells under hypoxic conditions.

Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., HT1080 human fibrosarcoma or a neuroblastoma cell line like SK-N-BE(2C)) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of 1-(2-nitrophenyl)-3-phenylpiperazine.

  • Normoxic/Hypoxic Incubation: Incubate one set of plates under standard normoxic conditions (21% O2) and another set under hypoxic conditions (e.g., 1% O2) for 48-72 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia indicates selective activation.

Strategy 2: Esterase-Cleavable Carbamate Prodrugs

This strategy focuses on modifying the secondary amine at the N4 position of the piperazine ring. The goal is to mask the polarity of this amine, thereby improving membrane permeability (e.g., for oral absorption or skin penetration). An (acyloxy)alkyl carbamate promoiety is an excellent candidate for this purpose as it is designed to be cleaved by ubiquitous esterase enzymes, releasing the parent drug.[10]

Rationale and Mechanism

The secondary amine of the piperazine ring is a polar functional group that can become protonated at physiological pH, limiting its ability to passively diffuse across lipid membranes. By converting this amine into a carbamate, its polarity is reduced. The (acyloxy)alkyl carbamate system is a "cascade-labile" prodrug. The activation is a two-step process:

  • Enzymatic Cleavage: An esterase enzyme hydrolyzes the terminal ester bond, releasing an unstable intermediate.

  • Spontaneous Fragmentation: This intermediate rapidly undergoes intramolecular cyclization or decomposition to release the parent amine, carbon dioxide, and an aldehyde.

This dual-step activation provides a degree of control over the release rate and can be tuned by modifying the acyl group.

Caption: Activation of an (acyloxy)alkyl carbamate prodrug.

Synthesis of (Acyloxy)alkyl Carbamate Prodrugs

The synthesis of these prodrugs can be achieved through a multi-step process.

Experimental Protocol: Synthesis of an (Acyloxy)alkyl Carbamate Prodrug

  • Step 1: Preparation of p-nitrophenyl α-(acyloxy)alkyl carbonate.

    • React an α-haloalkyl chloroformate (e.g., chloromethyl chloroformate) with a carboxylic acid (e.g., acetic acid or a more lipophilic acid to tune properties) in the presence of a base like triethylamine to form an α-haloalkyl carbonate.

    • React the resulting α-haloalkyl carbonate with p-nitrophenol in the presence of a base to yield the p-nitrophenyl α-(acyloxy)alkyl carbonate.

  • Step 2: Coupling with 1-(2-Nitrophenyl)-3-phenylpiperazine.

    • Dissolve 1-(2-nitrophenyl)-3-phenylpiperazine (1 eq.) in a suitable aprotic solvent such as dichloromethane or DMF.

    • Add the p-nitrophenyl α-(acyloxy)alkyl carbonate (1.1 eq.) from Step 1.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. The reaction proceeds via nucleophilic attack of the piperazine nitrogen, displacing the p-nitrophenolate leaving group.[10]

    • Upon completion, wash the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and the p-nitrophenol byproduct.

    • Dry the organic layer, concentrate, and purify the prodrug product by column chromatography.

In Vitro Evaluation of Carbamate Prodrugs

3.3.1. Plasma Stability Assay

This assay is crucial to determine the rate of conversion of the prodrug to the parent drug in a biologically relevant matrix.

Experimental Protocol: Plasma Stability Assay

  • Materials: Pooled human plasma, the test prodrug, a positive control (a compound known to be rapidly hydrolyzed), and a negative control (a stable compound).

  • Procedure:

    • Pre-warm the plasma to 37°C.

    • Spike the test prodrug into the plasma at a final concentration of, for example, 1 µM.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma and immediately quench the enzymatic reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[11]

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug and the concentration of the appearing parent drug.

    • Data Analysis: Plot the percentage of the remaining prodrug against time. Calculate the in vitro half-life (t1/2) from the slope of the natural logarithm of the concentration versus time plot.[12]

ParameterTypical Value/Condition
Test Compound Conc.1 µM
Plasma SourcePooled Human
Incubation Temp.37°C
Time Points (min)0, 5, 15, 30, 60, 120
Quenching SolutionAcetonitrile with Internal Standard
Analytical MethodLC-MS/MS

3.3.2. Membrane Permeability Assay (Caco-2 Model)

For oral delivery, it is essential to assess the permeability of the prodrug across an intestinal barrier model. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal epithelium.[13]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and the formation of a tight monolayer.

  • Barrier Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[13]

  • Permeability Measurement:

    • Add the test prodrug and the parent drug (as a comparator) to the apical (A) side of the Transwell inserts.

    • At various time points, take samples from the basolateral (B) side.

    • To assess active efflux, also perform the experiment in the B-to-A direction.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. A Papp value >10 x 10^-6 cm/s is generally considered indicative of high permeability. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein. A significantly higher Papp for the prodrug compared to the parent drug indicates successful enhancement of permeability.

Integrated Strategy and Future Directions

The two prodrug strategies outlined are not mutually exclusive. A "dual-prodrug" approach could be envisioned where the piperazine nitrogen is modified with an esterase-labile group to improve oral bioavailability, delivering the bioreductive prodrug (the intact 1-(2-nitrophenyl)-3-phenylpiperazine) to the systemic circulation. This molecule would then circulate until it reaches a hypoxic tumor environment, where it would be activated by nitroreductases.

Sources

A Technical Guide to the Development of Targeted Delivery Systems for 1-(2-Nitrophenyl)-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The therapeutic potential of phenylpiperazine derivatives is often constrained by challenges in bioavailability, systemic toxicity, and the inability to cross biological barriers such as the blood-brain barrier (BBB). This guide provides a comprehensive technical framework for the development of targeted nanocarrier systems for a model compound, 1-(2-Nitrophenyl)-3-phenylpiperazine (NPP). We will explore the strategic rationale behind selecting and designing nanocarriers, focusing on liposomal and polymeric nanoparticle platforms. This document furnishes drug development professionals with detailed, field-proven protocols for formulation, characterization, and pre-clinical evaluation, emphasizing the causality behind experimental choices to ensure reproducible and effective outcomes.

Introduction: The Case for Targeted Delivery of NPP

Phenylpiperazine derivatives represent a versatile class of compounds with a wide range of pharmacological activities, frequently targeting the central nervous system (CNS).[1] Many act as serotonin or dopamine receptor modulators, making them candidates for treating depression, anxiety, and other neurological disorders.[1][2] 1-(2-Nitrophenyl)-3-phenylpiperazine (NPP) is a representative small molecule from this class. While its specific therapeutic profile is under investigation, related structures have shown activities ranging from monoamine releasing agents to antimicrobial and antifungal properties.[2][3][4]

The primary challenge for any CNS-active agent is overcoming the formidable blood-brain barrier (BBB).[5] The BBB is a highly selective barrier of endothelial cells that protects the brain from toxins and pathogens but also blocks the entry of most therapeutic molecules.[6] Direct administration of a small molecule like NPP would likely result in low brain penetration and significant systemic exposure, leading to potential off-target side effects and reduced efficacy.

Targeted drug delivery systems, particularly nanoparticles, offer a transformative solution.[7] By encapsulating NPP within a nanocarrier, we can:

  • Protect the drug from premature degradation.

  • Improve its pharmacokinetic profile , increasing circulation time.

  • Enhance solubility of poorly soluble compounds.

  • Enable passage across the BBB through tailored surface modifications.[5][8]

This guide will focus on two of the most promising and well-established nanocarrier platforms: liposomes and biodegradable polymeric nanoparticles.[9][10] We will proceed from the foundational characterization of the active pharmaceutical ingredient (API) to the complex in vivo evaluation of the final delivery system.

Chapter 1: Foundational Physicochemical Characterization of NPP

Before designing a delivery system, a thorough understanding of the API's intrinsic properties is paramount. These properties dictate the choice of nanocarrier, encapsulation strategy, and potential challenges.

1.1 Key Physicochemical Parameters

The following parameters must be experimentally determined. The data presented here are illustrative examples for NPP.

ParameterIllustrative ValueSignificance for FormulationStandard Protocol
Molecular Weight 283.33 g/mol Influences diffusion and loading capacity.Mass Spectrometry
Aqueous Solubility 0.05 mg/mL (pH 7.4)Low solubility necessitates an enabling formulation like nanoparticles to improve bioavailability.[7]Shake-flask method followed by HPLC quantification.
LogP (Octanol/Water) 3.8High lipophilicity suggests good affinity for lipid-based carriers (liposomes) or entrapment within a hydrophobic polymer core.Shake-flask method with UV-Vis or HPLC analysis of phases.
pKa 7.2 (basic)The charge state of NPP at physiological pH affects its interaction with charged polymers or lipids and its release profile.Potentiometric titration or UV-spectrophotometry.
Chemical Stability Stable at pH 5-8; degrades under strong acidic/basic conditions and light.Informs on compatible processing conditions (e.g., avoiding harsh solvents or extreme pH) and necessary storage precautions.HPLC-based stability-indicating assay under stressed conditions (pH, temperature, light).

Chapter 2: Brain-Targeted Delivery: Overcoming the Blood-Brain Barrier

The BBB's unique structure is the central obstacle to CNS drug delivery.[11] It is formed by endothelial cells linked by continuous tight junctions, which severely restrict paracellular (between-cell) transport.

To deliver NPP to the brain, a nanocarrier must exploit specific transport mechanisms to cross this barrier. Surface modification of the nanoparticle is the key strategy to achieve this.[5]

BBB_Transport cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma NP Targeted Nanoparticle (NPP-Loaded) Ligand Targeting Ligand (e.g., Transferrin) Receptor Receptor (e.g., Transferrin Receptor) Ligand->Receptor 1. Binding Endosome Endosome Receptor->Endosome 1. Receptor-Mediated      Endocytosis Release NPP Release Endosome->Release 2. Transcytosis TJ Tight Junction (Blocks Paracellular Route) Neuron Target Neuron Release->Neuron 3. Action on Target

Figure 1: Receptor-Mediated Transcytosis across the BBB.

The most common strategies for brain targeting include:

  • Receptor-Mediated Transcytosis (RMT): This is an active transport mechanism. By attaching ligands (e.g., transferrin, insulin, or specific antibodies) to the nanoparticle surface, the carrier can bind to corresponding receptors on the BBB endothelial cells and be transported across.[12] This is a highly specific and efficient pathway.

  • Adsorptive-Mediated Transcytosis (AMT): This pathway is triggered by electrostatic interactions between a positively charged nanocarrier and the negatively charged surface of the brain endothelial cells. While less specific than RMT, it can still significantly enhance brain uptake.

Chapter 3: Formulation of NPP-Loaded Nanocarriers

The choice between a liposomal and polymeric system depends on factors like the drug's properties, desired release profile, and stability requirements. Polymeric nanoparticles generally offer greater stability, while liposomes are excellent for delivering both hydrophilic and lipophilic drugs.[6][13]

Platform 1: NPP-Loaded Liposomes

Liposomes are vesicles composed of one or more lipid bilayers, closely mimicking cell membranes.[9] Their biocompatibility and ability to encapsulate different types of drugs make them highly attractive.[12]

Causality Behind Component Selection:

  • Phospholipid: Dipalmitoylphosphatidylcholine (DPPC) is chosen for its biocompatibility and defined phase transition temperature.

  • Cholesterol: Incorporated to increase the packing density of the lipid bilayer, enhancing stability and reducing premature leakage of NPP.[12]

  • PEGylated Lipid (DSPE-PEG2000): A poly(ethylene glycol) chain is included to create a "stealth" effect, reducing recognition by the immune system and prolonging circulation time. The terminal end of the PEG chain provides a convenient point for attaching targeting ligands.[14]

  • Targeting Ligand: A peptide that binds to the transferrin receptor can be conjugated to the DSPE-PEG2000 to facilitate BBB transport via RMT.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC (e.g., 100 mg), Cholesterol (25 mg), and DSPE-PEG2000-Transferrin (5 mg) in 10 mL of a chloroform:methanol (2:1 v/v) solvent mixture.

    • Add 10 mg of NPP to the lipid solution and mix until fully dissolved.

    • Attach the flask to a rotary evaporator. Rotate at 60 rpm at 40°C under reduced pressure to slowly remove the organic solvent, forming a thin, uniform lipid film on the flask wall.

    • Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent traces.

  • Hydration:

    • Hydrate the lipid film with 10 mL of phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at 60 rpm for 1 hour in a water bath set to a temperature above the lipid's phase transition (e.g., 50°C for DPPC). This will form multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to probe sonication on ice for 15 minutes (e.g., 30s on, 30s off cycles) or extrude it 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder. Extrusion is generally preferred as it is a milder process and yields a more uniform population.

  • Purification:

    • Remove unencapsulated NPP by dialyzing the liposome suspension against PBS (pH 7.4) for 24 hours using a dialysis membrane with a molecular weight cut-off (MWCO) of 10-14 kDa. Alternatively, use size exclusion chromatography.

  • Sterilization and Storage:

    • Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

    • Store the liposomal suspension at 4°C.

Platform 2: NPP-Loaded Polymeric Nanoparticles

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used due to their excellent biocompatibility and FDA approval for various medical applications.[10] They are more robust than liposomes and offer sustained drug release.[13]

Causality Behind Component Selection:

  • Polymer: PLGA is selected for its biodegradability into non-toxic lactic and glycolic acids and its tunable degradation rate (by altering the lactide:glycolide ratio).

  • Solvent/Non-solvent System: Acetone is a good solvent for both PLGA and the lipophilic NPP. Water is the non-solvent that will cause the polymer to precipitate.

  • Stabilizer: Poloxamer 188 (a non-ionic surfactant) is used to stabilize the nanoparticles as they form, preventing aggregation and controlling their final size.

  • Surface Modification: PLGA can be purchased or synthesized with a terminal carboxyl group, which can be activated using EDC/NHS chemistry to covalently link targeting ligands.

Nanoparticle_Structure cluster_surface Nanoparticle Surface center PLGA Matrix + Encapsulated NPP PEG1 PEG Chain center->PEG1 covalent linkage PEG2 PEG Chain center->PEG2 PEG3 PEG Chain center->PEG3 PEG4 PEG Chain center->PEG4 Target Targeting Ligand PEG1->Target

Figure 2: Structure of a Ligand-Targeted Polymeric Nanoparticle.

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA-COOH and 10 mg of NPP in 5 mL of acetone. Ensure complete dissolution by vortexing.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of a 1% (w/v) Poloxamer 188 solution in deionized water.

  • Nanoprecipitation:

    • Using a syringe pump for a controlled addition rate (e.g., 0.5 mL/min), inject the organic phase into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm).

    • The rapid diffusion of acetone into the water causes the PLGA to precipitate, instantly forming nanoparticles and entrapping the NPP.

  • Solvent Evaporation & Purification:

    • Leave the resulting nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.

    • Collect the nanoparticles by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant (which contains unencapsulated drug and excess surfactant) and wash the nanoparticle pellet three times with deionized water, with centrifugation steps in between, to remove any residual impurities.

  • Surface Functionalization (Ligand Conjugation):

    • Resuspend the washed nanoparticle pellet in 5 mL of MES buffer (pH 6.0).

    • Activate the carboxyl groups on the PLGA surface by adding 10 mg of EDC and 5 mg of NHS. Allow the reaction to proceed for 30 minutes at room temperature.

    • Add an appropriate amount of the amine-containing targeting ligand (e.g., a transferrin-derived peptide) and react for 4 hours at room temperature.

    • Purify the functionalized nanoparticles by centrifugation and washing as described in step 4 to remove unreacted reagents.

  • Lyophilization and Storage:

    • Resuspend the final nanoparticle pellet in a 5% (w/v) trehalose solution (as a cryoprotectant).

    • Freeze the suspension and lyophilize for 48 hours to obtain a dry, stable powder.

    • Store the lyophilized powder at -20°C.

Chapter 4: Physicochemical Characterization of Nanocarriers

Rigorous characterization is essential to ensure the quality, reproducibility, and performance of the formulation.[15] It validates the manufacturing process and provides critical data for predicting in vivo behavior.[16]

TechniqueParameter MeasuredExpected Outcome for Brain Targeting
Dynamic Light Scattering (DLS) Mean Particle Size, Polydispersity Index (PDI)Size: < 200 nm to avoid rapid clearance and facilitate cell uptake. PDI: < 0.2 for a homogenous population.
Zeta Potential Analysis Surface ChargeSlightly negative (-10 to -25 mV) for PEGylated particles to ensure colloidal stability and minimize non-specific protein adsorption.
Transmission/Scanning Electron Microscopy (TEM/SEM) Particle Morphology and Size VerificationSpherical shape, smooth surface, and confirmation of size distribution from DLS.[16]
High-Performance Liquid Chromatography (HPLC) Encapsulation Efficiency (EE) & Drug Loading (DL)High EE (>80%) and DL (>5%) are desirable to maximize therapeutic payload and minimize required dose.
In Vitro Release Study Drug Release KineticsA sustained release profile over 24-72 hours is often desired for CNS applications to maintain therapeutic concentrations.
  • Sample Preparation:

    • Accurately weigh a known amount of lyophilized nanoparticles (or take a known volume of the liposomal suspension).

    • Dissolve/disrupt the nanoparticles completely in a suitable solvent (e.g., acetonitrile or DMSO) to release the encapsulated NPP. Use sonication to aid disruption.

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet the polymer/lipid debris.

  • Quantification:

    • Analyze the supernatant for NPP concentration using a validated HPLC method with a UV detector.

    • Create a standard curve of NPP in the same solvent to quantify the amount of drug.

  • Calculation:

    • Drug Loading (% DL) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (% EE) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100

Chapter 5: Pre-clinical Evaluation: In Vitro and In Vivo Models

Once a formulation with optimal physicochemical properties is developed, its biological performance must be assessed.[17]

InVivo_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation Prepare NPP-Nanoparticle Formulation QC Quality Control (Size, Zeta, Loading) Formulation->QC Admin Administer to Animal Model (e.g., IV injection) QC->Admin Collection Collect Blood & Tissue Samples at Time Points Admin->Collection PK Pharmacokinetic Analysis (Drug levels in plasma) Collection->PK BD Biodistribution Analysis (Drug levels in organs, incl. brain) Collection->BD Efficacy Therapeutic Efficacy (Behavioral tests, etc.) Collection->Efficacy

Figure 3: General Workflow for In Vivo Evaluation of Nanocarriers.

In Vitro Assessment
  • Cell Viability/Cytotoxicity Assay: Before testing for efficacy, the nanocarrier's safety must be confirmed. Incubate relevant cell lines (e.g., bEnd.3 for BBB endothelium, SH-SY5Y for neurons) with varying concentrations of the "empty" and NPP-loaded nanoparticles. Assess cell viability using an MTT or PrestoBlue assay. The formulation should exhibit minimal toxicity at therapeutic concentrations.

  • In Vitro BBB Model: A co-culture of brain endothelial cells and astrocytes on a Transwell® insert provides a more realistic model of the BBB.[17] Add the NPP-nanoparticles to the upper (apical) chamber and measure the amount of NPP that crosses the cell monolayer into the lower (basolateral) chamber over time. This provides a quantitative measure of the formulation's ability to cross the barrier.

  • Cellular Uptake Studies: Use fluorescently labeled nanoparticles to visualize and quantify their uptake into target cells (e.g., neurons) via confocal microscopy or flow cytometry. This confirms that the targeting strategy is effective at the cellular level.

In Vivo Assessment

In vivo studies are indispensable for validating the delivery system's real-world performance.[17] All animal experiments must be conducted under approved ethical protocols.

  • Pharmacokinetics (PK): Administer the NPP formulation (typically intravenously) to a rodent model. Collect blood samples at various time points and measure the concentration of NPP in the plasma. This will determine key parameters like circulation half-life, clearance, and area under the curve (AUC). A successful nanocarrier will significantly increase the half-life compared to the free drug.

  • Biodistribution: Following the final blood draw, sacrifice the animals and harvest major organs (brain, liver, spleen, kidneys, lungs, heart). Homogenize the tissues and quantify the amount of NPP in each. The primary goal is to demonstrate a significant increase in brain accumulation compared to other organs and relative to the free drug.

  • Efficacy Studies: In a relevant disease model (e.g., a mouse model of depression or anxiety), assess whether the targeted NPP formulation produces a greater therapeutic effect than the free drug at an equivalent dose. This is the ultimate proof of concept for the delivery system.

Conclusion

The development of a targeted delivery system for a compound like 1-(2-Nitrophenyl)-3-phenylpiperazine is a multi-step, interdisciplinary process. It demands a logical progression from understanding the drug's fundamental properties to rational design and meticulous characterization of the nanocarrier, and finally, to rigorous biological validation. By employing robust and well-understood platforms like liposomes and polymeric nanoparticles, and by systematically applying the characterization and evaluation protocols outlined in this guide, researchers can significantly enhance the therapeutic potential of promising molecules, particularly for challenging targets like the central nervous system. The future of CNS pharmacotherapy will increasingly rely on these advanced delivery strategies to translate potent molecules into effective medicines.

References

  • McConville, C. (2022). Delivering drugs to the brain with nanoparticles. YouTube. Available at: [Link]

  • Dadashzadeh, S., et al. (2021). Drug self-delivery systems: A comprehensive review on small molecule nanodrugs. Journal of Controlled Release. Available at: [Link]

  • Upadhyay, R. K., et al. (2024). Liposomal Drug Delivery for Neurological Disorders: Advances and Challenges. Current Drug Delivery. Available at: [Link]

  • Wikipedia. (n.d.). para-Nitrophenylpiperazine. Available at: [Link]

  • Saraiva, C., et al. (2020). Polymeric Nanoparticles for Brain Drug Delivery - A Review. Current Pharmaceutical Design. Available at: [Link]

  • Yasir, M., et al. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Artificial Cells, Nanomedicine, and Biotechnology. Available at: [Link]

  • Ullah, F., et al. (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Yasir, M., et al. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. PubMed. Available at: [Link]

  • Tohid, M., et al. (2022). An Insight to Brain Targeting Utilizing Polymeric Nanoparticles: Effective Treatment Modalities for Neurological Disorders and Brain Tumor. Frontiers in Pharmacology. Available at: [Link]

  • Jampilek, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design. Available at: [Link]

  • Upadhyay, R. K., et al. (2024). Liposomal Drug Delivery for Neurological Disorders: Advances and Challenges. Bentham Science. Available at: [Link]

  • Thorberg, S. O., et al. (1982). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry. Available at: [Link]

  • CD Bioparticles. (n.d.). Nanoparticles-Based Small Molecule Drugs Delivery. Available at: [Link]

  • Drugs.com. (n.d.). List of Phenylpiperazine antidepressants. Available at: [Link]

  • Nanovex Biotechnologies. (2022). Liposomes for brain drug delivery. Available at: [Link]

  • Sharma, T., et al. (2024). Targeted Drug Delivery Systems: Innovations and Clinical Implications. Cureus. Available at: [Link]

  • ResearchGate. (n.d.). Polymeric Nanoparticles For Brain Drug Delivery - A Review. Available at: [Link]

  • Yasir, M., et al. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Taylor & Francis Online. Available at: [Link]

  • Sugihara, F., et al. (2021). In Silico Modeling Approaches Coupled with In Vitro Characterization in Predicting In Vivo Performance of Drug Delivery System Formulations. Molecular Pharmaceutics. Available at: [Link]

  • Gabathuler, R. (2010). Biodegradable Polymeric Nanoparticles for Brain-Targeted Drug Delivery. In Blood-Brain Barrier and Drug Delivery to the CNS. Humana Press. Available at: [Link]

  • Nargund, R. P., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Available at: [Link]

  • ResearchGate. (n.d.). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Available at: [Link]

  • Wang, A. Z., et al. (2016). Targeted drug delivery strategies for precision medicines. Nature Reviews Clinical Oncology. Available at: [Link]

  • Yang, J., et al. (2024). Inhalation-Based Nanoparticle Drug Delivery Targeting the Diseased Lower Airways in Idiopathic Pulmonary Fibrosis. Pharmaceutics. Available at: [Link]

  • d'Angelo, I., et al. (2013). In vitro and in vivo models for the study of oral delivery of nanoparticles. Journal of Controlled Release. Available at: [Link]

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

  • Cross, P. E., et al. (1987). Phenyl-piperazine anti-arrhythmia agents. Google Patents.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Nitrophenyl)-3-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1-(2-Nitrophenyl)-3-phenylpiperazine

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(2-Nitrophenyl)-3-phenylpiperazine (CAS No. 59084-06-9). As a research chemical, its toxicological properties are not exhaustively characterized, demanding a cautious and proactive approach to safety. This document is structured to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to manage the risks associated with this compound, ensuring a safe laboratory environment.

The hazard profile of 1-(2-Nitrophenyl)-3-phenylpiperazine is derived from its hybrid structure, incorporating the chemical functionalities of both a piperazine derivative and a nitroaromatic compound. Piperazine and its analogues are known to be skin and eye irritants, with some causing severe burns or allergic sensitization.[1][2] Nitroaromatic compounds are a class of chemicals often associated with systemic toxicity and mutagenicity.[3] Therefore, all handling procedures must account for the compound's potential for irritation, acute toxicity, and unknown long-term effects.

Hazard Assessment & Toxicology Profile

The primary known hazards associated with 1-(2-Nitrophenyl)-3-phenylpiperazine are based on aggregated GHS classifications from multiple suppliers.[4][5] The compound must be treated as hazardous, with a focus on preventing contact with eyes, skin, and the respiratory system.

GHS Hazard Classification

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for 1-(2-Nitrophenyl)-3-phenylpiperazine.[4]

Hazard ClassHazard StatementGHS CodeSignal Word
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319Warning
Skin Corrosion/IrritationCauses skin irritationH315Warning
Specific Target Organ ToxicityMay cause respiratory irritationH335Warning
Acute Toxicity, OralHarmful if swallowedH302Warning
Acute Toxicity, DermalHarmful in contact with skinH312Warning
Acute Toxicity, InhalationHarmful if inhaledH332Warning

Causality of Hazards:

  • Irritation: The piperazine moiety contributes to the compound's basicity and potential to act as a skin, eye, and respiratory irritant, similar to other cyclic amines.[1][6]

  • Systemic Toxicity: The nitrophenyl group is an electron-withdrawing group that can participate in metabolic pathways, a characteristic of many toxic nitroaromatic compounds.[3] Inhalation of dust or absorption through the skin presents the most significant risk of systemic exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. Engineering controls are the first line of defense, supplemented by robust personal gear.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid 1-(2-Nitrophenyl)-3-phenylpiperazine, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent the inhalation of airborne particulates.[7]

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide sufficient protection.

  • Safety Stations: An emergency eyewash station and safety shower must be immediately accessible in the work area.[5]

Required Personal Protective Equipment

The selection of PPE is critical and must be based on the specific task being performed.

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are required at all times.[1][8] When handling larger quantities (>1 g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile rubber gloves (minimum thickness of >0.11 mm) are recommended for incidental contact.[9] For extended handling or immersion, consult the glove manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[8]

  • Body Protection: A full-length, buttoned laboratory coat must be worn to protect skin and clothing.[10] Do not wear shorts or open-toed shoes in the laboratory.[11]

  • Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator is required.[2] A particulate respirator (e.g., N95) or a half-mask respirator with P100 filters is appropriate for controlling exposure to dust.[9][12]

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE when working with 1-(2-Nitrophenyl)-3-phenylpiperazine.

PPE_Workflow cluster_legend Legend Engineering_Control Engineering Control Base_PPE Base PPE Enhanced_PPE Enhanced PPE Start Assess Task: Handling 1-(2-Nitrophenyl)-3-phenylpiperazine Fume_Hood Work in Chemical Fume Hood Start->Fume_Hood Base_PPE_Node Required Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Fume_Hood->Base_PPE_Node Task_Decision Nature of Task? Base_PPE_Node->Task_Decision Weighing Weighing Solid / Transfers Task_Decision->Weighing Solid Solution_Work Handling Dilute Solutions Task_Decision->Solution_Work Liquid Spill_Cleanup Spill Cleanup (Outside Hood) Task_Decision->Spill_Cleanup Emergency Face_Shield Add Face Shield Weighing->Face_Shield Spill_Cleanup->Face_Shield Respirator Add NIOSH-Approved Respirator (e.g., N95 or P100) Spill_Cleanup->Respirator

Caption: PPE selection workflow for handling 1-(2-Nitrophenyl)-3-phenylpiperazine.

Operational Handling & Workflow

Adherence to standard operating procedures is essential to minimize exposure.[13]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the fume hood sash is at the appropriate height and the work area is clear of unnecessary items. Don all required PPE as determined by the workflow diagram above.

  • Weighing:

    • Perform all weighing operations on a disposable weigh boat or creased parchment paper within a fume hood or ventilated balance enclosure.[14]

    • Use spatulas and tools dedicated to this chemical to prevent cross-contamination.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Place the stir vessel containing the solvent inside the fume hood.

    • Carefully add the weighed solid 1-(2-Nitrophenyl)-3-phenylpiperazine to the solvent to avoid splashing or generating dust.

    • If necessary, rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer.

  • Post-Handling Decontamination:

    • After the procedure is complete, decontaminate all surfaces, glassware, and equipment. Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by a soap and water solution.

    • Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) in the designated hazardous waste container.[12]

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Spill & Emergency Procedures

Be prepared for accidents by knowing the correct response.[13]

Spill Cleanup
  • Minor Spill (Solid, <1g, inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your standard PPE, gently cover the spill with an absorbent material or a wet paper towel to prevent dust from becoming airborne.

    • Carefully scoop the material into a labeled container for hazardous waste disposal.

    • Decontaminate the area with a solvent-soaked towel followed by soap and water.

    • Place all cleanup materials into the solid hazardous waste stream.[12]

  • Major Spill (Any quantity outside a fume hood or >1g inside):

    • Evacuate: Immediately alert all personnel and evacuate the laboratory.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Report: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Provide them with the chemical name and an estimate of the quantity spilled.

    • Do not attempt to clean up a major spill unless you are part of a trained emergency response team with the proper respiratory protection. [12]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][14]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Seek immediate medical attention.[14]

Waste Disposal Plan

All waste containing 1-(2-Nitrophenyl)-3-phenylpiperazine must be treated as hazardous chemical waste.[14] Adhere strictly to local, state, and federal regulations for hazardous waste disposal.[12]

Waste Segregation
  • Solid Waste: All disposable items contaminated with the compound, including gloves, weigh boats, paper towels, and contaminated PPE, must be collected in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: 1-(2-Nitrophenyl)-3-phenylpiperazine".

  • Liquid Waste: All solutions containing the compound must be collected in a designated, sealed, and secondarily contained hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. The rinsed container can then be managed for disposal or recycling according to institutional policy.[9]

Diagram: Chemical Waste Disposal Workflow

This flowchart illustrates the proper segregation and disposal pathway for waste generated while handling the target compound.

Waste_Disposal cluster_legend Legend Waste_Source Waste Source Waste_Type Waste Type Container Container Action Action Start Waste Generated from Handling Compound Waste_Type_Decision What is the waste form? Start->Waste_Type_Decision Solid_Waste Solid Waste_Type_Decision->Solid_Waste Gloves, Wipes, Weigh Boats Liquid_Waste Liquid Waste_Type_Decision->Liquid_Waste Solutions, Solvent Rinses Empty_Container Empty Product Container Waste_Type_Decision->Empty_Container Original Bottle Solid_Container Labeled Solid Hazardous Waste Bin (e.g., Lined Pail) Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Bottle (w/ Secondary Containment) Liquid_Waste->Liquid_Container Action_Rinse Triple-rinse with appropriate solvent. Empty_Container->Action_Rinse Action_Seal_Solid Seal container when not in use. Store in satellite accumulation area. Solid_Container->Action_Seal_Solid Action_Seal_Liquid Keep container closed. Store in satellite accumulation area. Liquid_Container->Action_Seal_Liquid Collect_Rinsate Collect rinsate as liquid hazardous waste. Action_Rinse->Collect_Rinsate Collect_Rinsate->Liquid_Container

Caption: Waste segregation and disposal workflow for 1-(2-Nitrophenyl)-3-phenylpiperazine.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 100949, 1-(2-Nitrophenyl)piperazine. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • University of California, Los Angeles - Environmental Health & Safety. (n.d.). Safe Lab Practices. Retrieved from [Link]

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.